Enviroxime

Catalog No.
S527219
CAS No.
72301-79-2
M.F
C17H18N4O3S
M. Wt
358.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enviroxime

CAS Number

72301-79-2

Product Name

Enviroxime

IUPAC Name

(NE)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16+

InChI Key

IWKXBHQELWQLHF-CAPFRKAQSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-amino-1-(isopropylsulfonyl)-6-benzimidazole phenyl ketone oxime, 6-(((hydroxyimino)phenyl)methyl)-1-((1-methylethyl)sulfonyl)-1H-benzimidazol-2-amine, AR 336, AR-336, enviroxime, Lilly 122771-72, Lilly 122772, LY 122771-72, LY 122772

Canonical SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N

Isomeric SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N\O)/C3=CC=CC=C3)N=C1N

The exact mass of the compound Enviroxime is 358.11 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 346230. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Enviroxime mechanism of action 3A protein

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action of the 3A Protein

The viral 3A protein is a key player in disrupting host cell functions. The following table summarizes its core mechanisms based on recent studies of human pathogenic enteroviruses (e.g., EV-A71, CVB3, poliovirus, EV-D68) [1].

Mechanism Biological Consequence Significance in Viral Pathogenesis
Inhibition of ARF1 Activation: 3A protein interacts with and sequesters the host protein GBF1, a guanine nucleotide exchange factor. This prevents GBF1 from activating ADP-ribosylation Factor 1 (ARF1) [1]. Disruption of protein trafficking and induction of severe ER stress, triggering the Unfolded Protein Response (UPR) [1]. Facilitates the formation of viral replication organelles and inhibits host protein secretion, aiding viral replication [1].
Induction of ER Stress & UPR: By inhibiting ARF1 via GBF1 sequestration, the 3A protein disrupts ER homeostasis. This leads to the accumulation of ER-resident proteins and remodeling of the ER [1]. Activates all three branches of the UPR (IRE1, ATF6, and PERK pathways) [1]. A cellular survival mechanism initially, but prolonged severe stress leads to cell death.
Activation of Apoptosis: The sustained, severe ER stress induced by the 3A protein specifically activates the PERK/CHOP signaling pathway of the UPR [1]. Leads to programmed cell death (apoptosis) in infected cells [1]. Contributes to tissue damage and the pathogenesis of enteroviral diseases. The PERK/CHOP pathway is a potential therapeutic target [1].

The diagram below visualizes this mechanism and its downstream effects on the host cell.

G Enterovirus Enterovirus Protein3A Protein3A Enterovirus->Protein3A Genomic Translation GBF1 GBF1 Protein3A->GBF1 Binds & Sequesters ARF1 ARF1 GBF1->ARF1 Fails to Activate ER_Homeostasis ER_Homeostasis ARF1->ER_Homeostasis Regulates ER_Stress ER_Stress ER_Homeostasis->ER_Stress Disrupted UPR UPR ER_Stress->UPR Activates PERK_CHOP PERK_CHOP UPR->PERK_CHOP Specifically Activates Apoptosis Apoptosis PERK_CHOP->Apoptosis

Enterovirus 3A protein disrupts ER homeostasis via GBF1/ARF1, triggering UPR and apoptosis [1].

Experimental Insights from Related 3A Protein Studies

While direct protocols for Enviroxime are unavailable, the following established methodologies from studies on the SARS coronavirus (SARS-CoV) 3a protein illustrate how such viral accessory proteins are characterized. These techniques are standard for validating protein localization and incorporation into viral particles [2] [3].

Experimental Goal Key Methodology Application & Findings
Protein Localization Immunoelectron Microscopy & Confocal Microscopy: Cells infected with virus or transfected with 3a expression plasmid are stained with affinity-purified anti-3a antibody. Localization is visualized using immunogold staining (EM) or fluorescent tags (confocal) [2]. Established that the 3a protein is localized to the cytoplasm, Golgi apparatus, and plasma membrane in infected cells [2].
Virion Incorporation Assay Virus Purification & Western Blot: Culture supernatants from infected cells are collected, and virus particles are purified via ultracentrifugation on discontinuous sucrose gradients (e.g., 20%-60%). Gradient fractions are analyzed by Western Blot with antibodies against 3a and other structural proteins (e.g., N, M) [2] [3]. Confirmed that the 3a protein is a structural component of the SARS-CoV virion, as it co-purified with viral particles in sucrose gradients and was detected by Western Blot [2].
Control for Specificity Comparison with Intracellular Proteins: Western Blots of purified virions are also probed for host proteins (e.g., actin) and viral non-structural proteins (e.g., nsp1). This controls for contamination by cellular debris [2]. Demonstrated that the presence of 3a in virion preparations was specific, as actin and nsp1 were not detected in the purified virus samples [2].

Research Implications and Future Directions

The detailed understanding of the 3A protein's mechanism opens several promising research avenues:

  • Targeting the PERK/CHOP Pathway: The finding that enterovirus-induced apoptosis proceeds through the PERK/CHOP pathway suggests that pharmaceutical inhibitors of PERK could be a viable therapeutic strategy to mitigate cell death and pathogenesis in severe infections [1].
  • Exploring Viral Specificity: The molecular details of the 3A-GBF1 interaction, particularly the role of the N-terminal conserved residues of the 3A protein, represent a potential target for developing broad-spectrum antiviral compounds against multiple enteroviruses [1].
  • Leveraging New Technologies: The drug discovery field is moving toward innovative approaches like Bayesian causal AI for trial design and PROTACs for targeted protein degradation. While not yet applied to 3A, these represent the cutting-edge context in which future antivirals, potentially including this compound analogs, may be developed [4] [5].

References

Primary Resistance Mutations in the 3A Protein

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key enviroxime-resistance mutations identified in the 3A protein of poliovirus (PV) and human rhinovirus (HRV).

Virus Nucleotide Mutation Amino Acid Mutation (3A protein) Key Experimental Evidence
Poliovirus type 1 (PV1) G5318A Ala70Thr 23 independent mutants mapped; confirmed by site-directed mutagenesis of cDNA clones [1].
Poliovirus (PV) Not Specified Ala70Thr Confers resistance to novel this compound-like compound AN-12-H5 [2].
Human Rhinovirus 14 (HRV14) Not Specified Various mutations in 3A(B) domains Site-directed mutagenesis and selection of spontaneous mutants with this compound analogs confirmed the link [3] [4].

The Ala70Thr mutation in poliovirus 3A is a major and well-characterized resistance marker. Research shows that single-amino-acid substitutions in this region are sufficient to confer the resistance phenotype [1].

Experimental Protocols for Resistance Studies

The following workflow outlines a classic methodology for identifying and confirming this compound resistance mutations.

G Start Start: In vitro selection Step1 Culture virus in presence of this compound (e.g., 1 µg/ml) Start->Step1 Step2 Isolate resistant viral mutants Step1->Step2 Step3 Sequence viral genome of resistant mutants Step2->Step3 Step4 Map mutations to 3A region Step3->Step4 Step5 Introduce suspected mutation into wild-type cDNA clone (via site-directed mutagenesis) Step4->Step5 Step6 Rescue infectious virus from cDNA Step5->Step6 Step7 Phenotypic confirmation: Test drug susceptibility of recombinant virus Step6->Step7 End Confirmed Resistant Mutant Step7->End

Experimental workflow for mapping this compound resistance.

Selection of Resistant Mutants and Genotypic Mapping [1]
  • Procedure: Grow poliovirus or rhinovirus in cell culture under the selective pressure of this compound (e.g., at a concentration of 1 µg/ml). Isolate viral clones that proliferate and sequence their entire genome or the region encoding non-structural proteins. Compare the sequences to the wild-type virus to identify nucleotide changes.
Site-Directed Mutagenesis and Recombinant Phenotyping (Marker Transfer) [1] [5]
  • Principle: This is the definitive method to confirm that a specific mutation is responsible for resistance.
  • Procedure:
    • Introduce the identified nucleotide substitution into a wild-type infectious cDNA clone of the virus using site-directed mutagenesis.
    • Transfect the mutated plasmid into susceptible mammalian cells to rescue the recombinant virus.
    • Evaluate the susceptibility of this recombinant virus to this compound using a plaque reduction assay or other viral yield assays. A significant increase in the half-maximal inhibitory concentration (IC₅₀) compared to the wild-type virus confirms the role of the mutation.

Phenotypic Assays for Resistance Confirmation

  • Plaque Reduction Assay (PRA): This classical phenotypic method involves incubating a standardized viral inoculum with serial dilutions of this compound in cell culture. After an incubation period, the number of viral plaques is counted. The drug concentration that reduces plaque formation by 50% (IC₅₀) is calculated, and a significant increase in the IC₅₀ of a mutant virus indicates resistance [5].
  • Alternative Phenotypic Assays: To overcome the subjectivity and slow turnaround of PRA, other methods can be used, such as assays that quantify viral antigen, nucleic acid, or use reporter genes activated by viral infection [5].

Complexities and Research Implications

  • Multi-Component Target: Evidence suggests that this compound's mechanism may be more complex than simple binding to the 3A protein. One study could not demonstrate direct binding between this compound and 3A/3AB proteins and identified a highly resistant mutant that appeared to have mutations in multiple viral proteins or RNA sequences [3] [4]. This suggests that the drug might target a functional complex involving 3A and potentially host factors.
  • Mechanistic Consequence: this compound inhibits viral RNA replication. Research in poliovirus-infected cells showed that the drug preferentially inhibits the synthesis of viral plus-strand RNA and blocks the initiation of this synthesis [1].
  • Therapeutic Context: this compound was evaluated in clinical trials for its antiviral effects but development was halted due to gastrointestinal side effects and lack of sufficient therapeutic efficacy [6].

The Ala70Thr mutation in the 3A protein is a primary marker for this compound resistance in poliovirus. The definitive protocol for confirming resistance involves selecting resistant mutants, genotypic mapping, and recombinant phenotyping. While 3A is the established genetic target, the full mechanism of drug action may involve a more complex replication structure.

References

Enviroxime rhinovirus enterovirus replication complex

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Targets

The table below summarizes the key viral components and processes targeted by enviroxime.

Target Component Function in Viral Replication Effect of this compound
Viral Protein 3A / 3AB [1] [2] Membrane-associated; involved in forming replication organelles (ROs) and initiation of RNA synthesis. Primary target; drug binding disrupts its function in RO formation and plus-strand RNA initiation.
Replication Organelles (ROs) [3] [4] Specialized membrane structures from ER/Golgi for viral RNA replication; hide viral RNA from immune sensors. Inhibits biogenesis by targeting 3A function, preventing creation of environment for efficient replication.
Plus-Strand RNA Synthesis [1] Production of new viral genomic RNA from a negative-strand template. Preferentially inhibits initiation of plus-strand RNA synthesis.

Key Experimental Evidence and Protocols

The understanding of this compound's mechanism is largely derived from genetic and biochemical studies. The following workflow outlines the key experiments used to identify its target.

G Start Generate Drug-Resistant Viral Mutants Step1 Map Mutations (Genomic Sequencing) Start->Step1 Step2 Identify 3A Protein as Primary Locus Step1->Step2 Step3 Site-Directed Mutagenesis of Infectious cDNA Clone Step2->Step3 Step4 Confirm Single-Amino-Acid Substitutions Confer Resistance Step3->Step4 Step5 Biochemical Assays to Determine Functional Impact Step4->Step5

Experimental workflow for identifying this compound's viral target.

Genetic Mapping of Resistance Mutations
  • Objective: To identify the viral target of this compound by finding mutations that allow replication in its presence [1].
  • Methodology:
    • Isolate resistant mutants: Propagate poliovirus (PV-1) or human rhinovirus 14 (HRV-14) in cell culture under increasing concentrations of this compound (e.g., 1 µg/ml) [1] [5].
    • Sequence viral RNA: Sequence the genomes of the resistant mutants and compare them to the wild-type virus.
    • Map mutations: Early studies found that 23 independent this compound-resistant mutants each had a single amino acid substitution in the 3A protein [1].
  • Confirmation: Using site-directed mutagenesis on an infectious cDNA clone of the virus, researchers introduced the identified mutations (e.g., in HRV-14, key changes were found at amino acid position 30 and other domains in 3A). Viruses recovered from these modified clones were resistant to this compound, confirming that mutations in 3A are sufficient for resistance [1] [5].
Biochemical Assays of RNA Replication
  • Objective: To determine which specific step of viral RNA replication is inhibited by this compound [1].
  • Methodology:
    • Dot blot analysis of RNA: Measure the levels of plus-strand and minus-strand RNA in infected cells treated with this compound versus untreated cells. This showed that this compound preferentially inhibits the synthesis of viral plus-strand RNA [1].
    • In vitro replication complex assay: Isolate "crude replication complexes" from poliovirus-infected cells. In a cell-free system, measure the incorporation of radiolabeled [³²P]uridine into the viral protein 3AB, which acts as a primer for RNA synthesis. This compound was shown to inhibit the initiation of plus-strand RNA synthesis in this assay [1].

Quantitative Data on Resistance and Inhibition

The table below consolidates key quantitative findings from resistance and mechanistic studies.

Virus Experimental Context Key Quantitative Finding Source
Poliovirus Type 1 (PV-1) Resistance selection 23 out of 23 independent resistant mutants had a single-amino-acid substitution in the 3A protein. [1]
Rhinovirus 14 (HRV-14) Site-directed mutagenesis Amino acid at position 30 in the 3A protein is critical for determining high/low levels of drug resistance. [5]
Poliovirus In vitro RNA synthesis This compound inhibited the initiation of plus-strand RNA synthesis in crude replication complexes. [1]
This compound & Analogs Mechanism of inhibition Suggests a complex mechanism, potentially targeting multiple components of the replication complex, leading to low viral resistance. [2]

Future Research and Therapeutic Context

While this compound itself is not a clinical drug candidate, its investigation has been highly influential:

  • Tool for Discovery: this compound remains a crucial tool for virologists to study the function of the 3A protein and the formation of replication organelles in picornaviruses [1] [4].
  • Informing New Strategies: The challenges faced by this compound and other early antivirals (low barrier to resistance, off-target effects) have prompted a shift in therapeutic strategies. Current research is increasingly focused on multi-target directed ligands (MTDLs) or drug combinations that can simultaneously inhibit multiple viral or host targets, thereby raising the barrier to resistance and potentially improving efficacy [6] [7].

References

The 3A Protein in the Picornavirus Lifecycle

Author: Smolecule Technical Support Team. Date: February 2026

The 3A protein is critical for building the membrane-bound complexes where viral RNA replication occurs.

G HostMembrane Host Membrane (e.g., Golgi) 3 3 HostMembrane->3 GBF1 Host Protein: GBF1 PI4KB PI4KB Lipid Kinase GBF1->PI4KB Recruits ACBD3 Host Protein: ACBD3 ACBD3->PI4KB Recruits PI4P PI4P Lipid PI4KB->PI4P Generates ROs Replication Organelles (ROs) PI4P->ROs Defines Membrane Site RNA_Replication Viral RNA Replication ROs->RNA_Replication Enables A Viral 3A Protein A->GBF1 Binds A->ACBD3 Binds

Diagram of 3A-mediated replication organelle formation.

Mechanism of Action: How Enviroxime Inhibits Replication

This compound does not target a host protein; it directly targets the viral 3A protein to disrupt its essential function in RNA replication.

  • Genetic Evidence: Drug-Resistance Mapping: The primary evidence comes from mapping drug-resistant mutations. Twenty-three independent this compound-resistant mutants were isolated, and each contained a single amino-acid-changing mutation in the 3A coding region. These single mutations were confirmed to be sufficient for resistance [1].
  • Biochemical Evidence: Inhibition of RNA Synthesis: Dot blot analysis of RNA from infected cells showed that this compound preferentially inhibits the synthesis of viral plus-strand RNA. Further experiments demonstrated that the drug specifically blocks the initiation of plus-strand RNA synthesis, as measured by the uridylylation of the 3AB protein in replication complexes [1].

The diagram below integrates this mechanism into the viral replication process.

G RO Replication Organelle (RO) ThreeA 3A Protein RO->ThreeA MinusStrand Negative-Strand RNA Uridylylation VPg Uridylylation MinusStrand->Uridylylation VPg VPg (3B) Primer PlusStrandSynthesis Plus-Strand RNA Synthesis VPg->PlusStrandSynthesis Primer for Uridylylation->VPg This compound This compound This compound->Uridylylation Blocks This compound->ThreeA Binds and Inhibits ThreeA->Uridylylation Facilitates

This compound inhibits 3A, blocking plus-strand RNA synthesis initiation.

Key Experimental Protocols

For researchers looking to validate or build upon these findings, here are the core methodologies used in the foundational studies.

Experiment Key Steps Critical Controls & Notes

| Time-of-Addition Assay [1] | 1. Infect cell monolayers with virus (e.g., poliovirus). 2. Add this compound at different times post-infection (e.g., 0, 2, 4, 6 hours). 3. Measure viral yield (e.g., by plaque assay) at a fixed endpoint. | - Use a non-treated infected control.

  • Determines the stage in the lifecycle where the drug acts. | | Isolation of Drug-Resistant Mutants [1] | 1. Propagate virus in the presence of a low, sub-lethal concentration of this compound.
  • Plaque-purify viruses under drug selection (e.g., 1 µg/ml).
  • Amplify resistant clones and sequence their genomes. | - Sequence the entire genome of multiple independent mutants.
  • Confirms the 3A protein as the genetic target. | | Reverse Genetics Validation [1] | 1. Introduce the identified mutation from a resistant mutant into a wild-type infectious cDNA clone.
  • Transcribe RNA in vitro and transfect into permissive cells.
  • Assess the resistance phenotype of the progeny virus. | - Use the wild-type clone as a control.
  • Confirms the single mutation is sufficient for resistance. | | *In Vitro* Plus-Strand Initiation Assay [1] | 1. Prepare crude replication complexes from infected cells.
  • Incubate with [³²P]UTP and other necessary nucleotides.
  • Immunoprecipitate the reaction with anti-3AB antibody.
  • Analyze the radiolabeled 3AB product by SDS-PAGE and autoradiography. | - Use complexes from uninfected cells as a background control.
  • Directly shows the block in VPg uridylylation. |

Implications for Antiviral Development

The discovery that this compound targets 3A was groundbreaking as it was the first evidence that this viral protein could be a viable target for antiviral drugs [1]. Despite its promise, this compound itself had limited clinical success, partly due to formulation and bioavailability issues [2].

However, the 3A protein remains an attractive target. Its role in recruiting host factors like PI4KB and ACBD3 is conserved across many picornaviruses [3], suggesting that targeting 3A's interactions could lead to broad-spectrum antivirals. Strategies could include developing new compounds that, like this compound, disrupt 3A's function or that specifically block its interaction with host proteins like ACBD3 [4] [3].

References

How does enviroxime inhibit viral RNA synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Enviroxime functions as a potent inhibitor of positive-strand RNA viruses, primarily poliovirus and human rhinovirus. Its mechanism is centered on the viral 3A protein and its precursor, 3AB [1].

  • Target Identification: Genetic analysis of 23 independent this compound-resistant mutants revealed that each contained a single amino-acid substitution in the 3A coding region. Site-directed mutagenesis confirmed these mutations were sufficient to confer the resistance phenotype [1].
  • Inhibition of Plus-Strand Synthesis: Dot blot analysis of RNA from infected cells demonstrated that this compound preferentially inhibits the synthesis of viral plus-strand RNA [1]. The key action is the inhibition of the initiation of plus-strand RNA synthesis, measured by the blockage of [32P]uridine addition to the 3AB protein in crude replication complexes [1].
  • Role of 3A/3AB Proteins: The 3A and 3AB proteins are essential for viral RNA replication. The 3A protein helps form virus-induced membranous replication compartments, while 3AB is a precursor that is cleaved into the VPg primer (3B) and the 3A protein. This compound likely disrupts the function of 3A in the formation of active replication complexes [1] [2].

The relationship between the viral genome, protein processing, and the site of this compound action can be visualized in the following replication pathway:

G Genome Viral +ssRNA Genome Translation IRES-Mediated Translation Genome->Translation Polyprotein Viral Polyprotein Translation->Polyprotein ProteaseCleavage Proteolytic Cleavage (by 2A, 3C proteases) Polyprotein->ProteaseCleavage P3Precursor P3 Precursor Protein ProteaseCleavage->P3Precursor 3AB 3AB Protein P3Precursor->3AB 3CD 3CD Precursor P3Precursor->3CD 3A 3A Protein 3AB->3A 3B_VPg 3B (VPg) 3AB->3B_VPg RO Replication Organelle Formation 3A->RO Recruits host factors (PI4KIIIβ) VPg_pUpU VPg-pUpU Primer 3B_VPg->VPg_pUpU Uridylylation RO->VPg_pUpU Site of RNA_Synthesis Viral RNA Synthesis VPg_pUpU->RNA_Synthesis Initiates Inhibitor This compound Inhibitor->3A Targets Inhibitor->RO Disrupts

This compound targets the 3A protein to disrupt replication organelle formation and inhibit VPg-primed RNA synthesis.

Key Experimental Evidence and Data

The inhibitory action of this compound was characterized through several key experiments, with data summarized in the table below.

Experimental Approach Key Findings Technical Methodology
Time-of-Addition Assay Maximal inhibition when added several hours post-infection; indicated target involved in RNA replication, not early entry [1]. Compound added at different times post-infection; viral yield measured to determine effective window.
Resistance Mutation Mapping 23 independent resistant mutants had single nucleotide substitutions in the 3A region; confirmed by cDNA mutagenesis [1]. Mutants selected with 1 µg/ml this compound; genome sequenced; site-directed mutagenesis of infectious cDNA clone.
Strand-Specific RNA Analysis Preferentially inhibited plus-strand RNA synthesis [1]. Dot blot analysis of RNA from infected cells using strand-specific probes.
VPg Uridylylation Assay Inhibited initiation of plus-strand synthesis [1]. Measured incorporation of [32P]uridine into 3AB protein in poliovirus crude replication complexes.

Detailed Experimental Protocols

Protocol 1: Isolation and Mapping of this compound-Resistant Mutants

This foundational protocol identifies the genetic basis of resistance [1].

  • Virus and Cells: Use HeLa cells or another permissive cell line infected with poliovirus type 1 (e.g., Mahoney strain) or human rhinovirus type 14.
  • Mutant Selection: Infect cell monolayers in the presence of 1 µg/mL this compound. Harvest virus from wells showing minimal cytopathic effect (CPE) after complete CPE in untreated controls.
  • Plaque Purification: Plaque-purify the harvested virus under the same drug pressure to isolate clones.
  • RNA Extraction and cDNA Synthesis: Extract viral RNA using acid guanidinium thiocyanate-phenol-chloroform. Synthesize cDNA using reverse transcriptase and random or gene-specific primers.
  • Sequencing and Analysis: Sequence the genomic regions of interest (particularly the 3A region). Compare sequences to wild-type to identify nucleotide substitutions and corresponding amino acid changes.
Protocol 2: In Vitro Plus-Strand Initiation Assay

This assay directly demonstrates the biochemical mechanism [1].

  • Prepare Crude Replication Complexes:

    • Infect HeLa cells (e.g., at MOI of 10) and incubate until late replication stage (~3-4 hours post-infection).
    • Harvest cells and lyse in hypotonic buffer.
    • Clarify lysate by low-speed centrifugation to remove nuclei and debris; the supernatant contains the membrane-associated replication complexes.
  • Reaction Setup:

    • Set up standard reaction mixtures containing replication complexes, ATP/GTP/CTP, an ATP-regenerating system, and [α-32P]UTP.
    • Add this compound (e.g., 1 µg/mL) to test reactions and DMSO to control reactions.
    • Incubate at 30°C for 60 minutes.
  • Analysis of VPg Uridylylation:

    • Stop reactions with SDS-PAGE loading buffer.
    • Resolve proteins by SDS-PAGE.
    • Detect radiolabeled 3AB-VPg-pU and VPg-pU by autoradiography or phosphorimaging. This compound treatment shows significant reduction in signal.

Future Research and Clinical Relevance

While this compound itself failed in clinical trials due to limited efficacy or side effects [3], it remains a critical tool for investigating 3A protein function [1]. The 3A protein is now a validated target for antiviral development.

  • Combination Therapy: To combat rapid drug resistance, this compound-like inhibitors are promising candidates for use in synergistic combination therapies with capsid-binding inhibitors (e.g., pocapavir) or polymerase inhibitors [3] [4].
  • Host-Targeting Approach: Some this compound-like compounds, such as oxoglaucine, inhibit viral replication by targeting the host phosphatidylinositol-4 kinase III beta (PI4KB), a kinase recruited by the 3A protein. This host-targeting strategy may raise a higher barrier to resistance [3].

References

Enviroxime like compounds antiviral activity

Author: Smolecule Technical Support Team. Date: February 2026

Classification and Mechanisms of Action

The table below summarizes the two main classes of enviroxime-like compounds, their specific targets, and representatives.

Compound Class Primary Molecular Target Representative Compounds Proposed Antiviral Mechanism
Major this compound-like Compounds Phosphatidylinositol 4-Kinase III Beta (PI4KB) [1] This compound, PIK93, GW5074, T-00127-HEV1 [1] [2] Inhibits PI4KB activity, depleting phosphatidylinositol 4-phosphate (PI4P) at viral replication organelles, disrupting the formation of the viral replication complex [1].
Minor this compound-like Compounds Oxysterol-Binding Protein (OSBP) Family I [2] AN-12-H5, T-00127-HEV2, 25-Hydroxycholesterol (25-HC) [2] Targets OSBP function, suppressing PI4P accumulation at the Golgi apparatus and downregulating genes in the SREBP/SCAP cholesterol regulatory pathway [2].

A common feature of all this compound-like compounds is that poliovirus and other enteroviruses can develop resistance through mutations in the viral 3A protein, most notably the Ala70Thr substitution [3] [1] [2]. This suggests that the viral 3A protein is intricately linked to the host pathways targeted by these drugs.

The following diagram illustrates the coordinated mechanism by which major and minor this compound-like compounds disrupt the PI4P/cholesterol lipid shuttle at the Golgi apparatus, a site critical for the replication of many picornaviruses.

G PI4P PI4P at Golgi Cholesterol Cholesterol at ER PI4P->Cholesterol OSBP-mediated exchange VRC Viral Replication Complex (VRC) PI4P->VRC Recruits viral components OSBP OSBP OSBP->PI4P Binds PI4KB PI4KB PI4KB->PI4P Produces MajorComp Major Compounds (e.g., this compound) MajorComp->PI4KB Inhibits MinorComp Minor Compounds (e.g., AN-12-H5) MinorComp->OSBP Inhibits

Figure 1: Mechanism of action for this compound-like compounds. Major compounds inhibit PI4KB to reduce PI4P production, while minor compounds inhibit OSBP to disrupt PI4P/Cholesterol exchange, collectively preventing VRC formation.

Key Experimental Methods

Research on this compound-like compounds relies on several key methodologies to identify leads, confirm their mechanism, and assess viral resistance.

Table of Key Experimental Assays
Assay Type Purpose Typical Methodology
Cell-Based Antiviral Assay To quantify the compound's ability to inhibit viral replication in cultured cells. Infect cells (e.g., RD, HEK293) with virus (e.g., poliovirus replicon encoding luciferase). Treat with compound and measure viral RNA/replication via luciferase activity or plaque assay [1] [2].
Resistance Mutation Mapping To identify the viral target and understand resistance mechanisms. Generate and sequence drug-resistant viral mutants. Confirm causality via site-directed mutagenesis of an infectious cDNA clone [3] [1].
In Vitro Lipid Kinase Assay To determine if a compound directly inhibits PI4KB kinase activity. Incubate recombinant PI4KB with its substrate (PI) and ATP in the presence of the compound. Measure the production of PI4P [1].
siRNA Sensitization Assay To identify host factors (like OSBP) required for the compound's activity. Transfert cells with siRNAs targeting candidate host factors (e.g., PI4KB, OSBP). Infect with virus and assess if siRNA knockdown increases compound sensitivity [2].
Immunofluorescence & Imaging To visualize the compound's effect on subcellular localization and lipid distribution. Treat infected or uninfected cells with the compound, then stain for PI4P, OSBP, or viral proteins. Analyze localization via confocal microscopy [2].

The workflow for identifying and characterizing a novel this compound-like compound typically integrates these assays, as shown below.

G Start High-Throughput Screening with Antiviral Assay A Confirm Activity & Cytotoxicity Start->A B Resistance Mutation Mapping (3A protein sequencing) A->B C In Vitro Kinase Assay B->C D1 Major Compound (PI4KB inhibitor) C->D1 Inhibition D2 Minor Compound (Non-PI4KB inhibitor) C->D2 No Inhibition E siRNA Sensitization Assay D2->E F Target Identified (e.g., OSBP) E->F

Figure 2: A workflow for characterizing novel this compound-like compounds, from initial screening to target identification.

Representative Compounds and Research Findings

The following table details specific compounds and key research findings.

Compound Name Category Key Findings and Properties
This compound Major The prototype compound; inhibits plus-strand RNA synthesis. Resistance maps to poliovirus 3A protein (Ala70Thr) [3].
GW5074 Major Originally identified as a kinase inhibitor; a broad-specificity PI4KB inhibitor with anti-enterovirus activity [1].
T-00127-HEV1 Major Identified via HTS; a specific PI4KB inhibitor that does not inhibit Hepatitis C Virus (HCV) [1].
AN-12-H5 Minor A bifunctional compound; targets EV71 replication and an early infection stage. It inhibits HCV replication but not via PI4KB [1] [2].
25-Hydroxycholesterol Minor An endogenous OSBP ligand; phenocopies the antiviral activity of minor this compound-like compounds [2].

Current Research and Future Directions

Research continues to explore the potential of targeting the host PI4KB/OSBP pathway.

  • Broad-Spectrum Potential: The conservation of these lipid pathways among picornaviruses makes them attractive for developing antivirals with a high genetic barrier to resistance [4].
  • Therapeutic Optimization: Studies are ongoing to improve the pharmacological properties of these compounds, such as developing vinylacetylene analogs of this compound with demonstrated oral bioavailability and efficacy in a Coxsackievirus A21 mouse model [5].

References

Enviroxime early investigational antiviral compound

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Viral Replication Context

Enviroxime is an antiviral compound known to inhibit the replication of rhinoviruses and enteroviruses by targeting a stage involved in viral RNA replication [1]. Its action is closely linked to the function of the viral 3A protein and a host cell factor, Phosphatidylinositol 4-Kinase III Beta (PI4KB) [2].

The diagram below illustrates the enterovirus replication cycle and the points where this compound and other inhibitors act.

G Start Viral Entry (Binding & Endocytosis) Uncoating Uncoating & RNA Release Start->Uncoating Translation Polyprotein Translation & Cleavage Uncoating->Translation RO Replication Organelle (RO) Formation Translation->RO RNA_Replication Viral RNA Replication RO->RNA_Replication Assembly Virion Assembly & Release RNA_Replication->Assembly PTC209 PTC-209HBr (Capsid Inhibitor) PTC209->Start Blocks attachment to hSCARB2 This compound This compound-like Compounds (3A / PI4KB Target) This compound->RO Inhibits PI4KB & disrupts RO membrane environment This compound->RNA_Replication Suppresses plus-strand RNA synthesis Jun6504 Jun6504 (2C Inhibitor) Jun6504->RO Binds 2C, disrupts RO formation/function

The replication cycle begins with viral entry and ends with the release of new viral particles. Key steps hijacked by the virus include the formation of Replication Organelles (ROs)—specialized membrane structures that provide a platform for RNA synthesis [3]. The viral protein 3A plays a key role in this process. This compound inhibits this process, ultimately blocking the production of new viral genetic material [1] [2].

Key Characteristics and Experimental Data of this compound

The table below summarizes core quantitative data and key characteristics of this compound from research findings.

Attribute Details
Chemical Synonyms LY122772 [4]
Molecular Formula C₁₇H₁₈N₄O₃S [4]
CAS Number 72301-79-2 [4]
Molecular Weight 358.41 g/mol [4]
Primary Viral Target Viral 3A/3AB protein [1] [2]
Primary Host Target Phosphatidylinositol 4-Kinase III Beta (PI4KB) [2]
Inhibited Process Positive-strand (genomic) viral RNA synthesis [1]
Spectrum of Activity Rhinoviruses and Enteroviruses (e.g., Poliovirus, EV-D68) [1] [5] [4]
Key Resistance Mutation Single amino acid substitutions in the 3A protein (e.g., Ala70Thr in Poliovirus) [1] [2]

Detailed Experimental Protocols from Key Studies

Understanding the experimental methods is crucial for evaluating and building upon this research.

Resistance Mutation Mapping and Target Identification

This classic approach identified the 3A protein as this compound's target [1].

  • Step 1: Resistant Mutant Selection: Virus was serially passaged in cell culture (e.g., HeLa cells) under the selective pressure of this compound (e.g., 1 µg/mL). This enriches for viral mutants capable of replicating in the drug's presence.
  • Step 2: Genetic Mapping: Viral RNA was isolated from resistant clones, and the coding region for the replication proteins was sequenced. A cluster of mutations was found exclusively in the 3A coding region.
  • Step 3: Reverse Genetics Validation: cDNA clones of the viral genome were engineered using site-directed mutagenesis to introduce the specific amino acid change found in the resistant mutants. If the engineered virus shows resistance to this compound while the wild-type virus does not, this confirms that the single mutation is sufficient for resistance.
RNA Synthesis Analysis via Dot Blot

This experiment showed that this compound preferentially inhibits the synthesis of positive-strand RNA [1].

  • Step 1: Infection and Labeling: Cells are infected with virus and radiolabeled (e.g., with ³²P) at different times post-infection to tag newly synthesized RNA.
  • Step 2: RNA Extraction and Denaturation: Total RNA is extracted from infected cells and denatured to ensure it is single-stranded.
  • Step 3: Hybridization: The RNA is applied to membranes using a dot-blot apparatus. Two identical membranes are probed:
    • One with a plus-strand-specific DNA probe.
    • One with a minus-strand-specific DNA probe.
  • Step 4: Quantification: The signal intensity from each dot is measured. In this compound-treated samples, the signal from the plus-strand probe is significantly reduced compared to the minus-strand probe and untreated controls, indicating specific inhibition of positive-strand RNA synthesis.
siRNA Screening for Host Factor Identification

This method identified PI4KB as a host target for some this compound-like compounds [2].

  • Step 1: Gene Knockdown: Cells are transfected with a library of small interfering RNAs (siRNAs), each designed to knock down a specific host gene (e.g., various phosphoinositide kinases).
  • Step 2: Viral Infection: The knocked-down cells are infected with the virus in the presence and absence of the antiviral compound.
  • Step 3: Phenotypic Assessment: Viral replication is measured (e.g., by plaque assay or luciferase reporter activity). If knocking down a specific gene like PI4KB reduces viral replication and makes the virus more susceptible to the drug, it indicates that the gene product is a host factor required for viral replication and is a potential target of the compound.

G Exp1 Resistance Mutation Mapping (Passage + Sequencing + Reverse Genetics) Finding1 Finding: Mutations conferring resistance are clustered in the 3A protein. Exp1->Finding1 Exp2 RNA Synthesis Analysis (Dot Blot Hybridization) Finding2 Finding: Plus-strand viral RNA synthesis is specifically inhibited. Exp2->Finding2 Exp3 Host Factor Identification (siRNA Screening) Finding3 Finding: PI4KB is a host factor targeted by some this compound-like compounds. Exp3->Finding3 Conclusion Conclusion: this compound targets the 3A protein function, likely by disrupting the PI4KB-dependent membrane environment needed for plus-strand RNA synthesis. Finding1->Conclusion Finding2->Conclusion Finding3->Conclusion

This compound in Modern Antiviral Research Context

While this compound itself remains a research tool, it established a precedent for targeting the 3A protein and host PI4KB. Current antiviral development for enteroviruses focuses on several strategies, as shown in the first diagram and summarized here alongside this compound for comparison.

Target / Compound Mechanism of Action Development Stage / Note
This compound Targets viral 3A / host PI4KB; inhibits plus-strand RNA synthesis [1] [2]. Early investigational compound; a tool for basic research [4].
Capsid (VP1) Binder (e.g., PTC-209HBr) Blocks viral attachment to host receptor (hSCARB2); prevents entry [6] [7]. Newly identified; mechanism confirmed [6].
2C Inhibitor (e.g., Jun6504) Binds viral 2C protein; disrupts replication organelle formation and function [5]. Demonstrated in vivo efficacy in a neonatal mouse model of EV-D68 infection [5].
3C Protease Inhibitor (e.g., Rupintrivir) Irreversibly inhibits 3C protease; prevents polyprotein processing [2] [3]. Well-studied class; clinical development for other enteroviruses [3].

Research Implications and Future Directions

This compound has been a foundational tool in virology, crucial for understanding enterovirus replication and validating the 3A protein and host PI4KB as legitimate antiviral targets. Current research is building on this legacy by:

  • Developing Broad-Spectrum Inhibitors: The search for compounds that, like this compound, target highly conserved viral proteins or essential host factors is a key strategy for combating diverse and rapidly mutating viruses [5] [3].
  • Exploring Novel Mechanisms: Research is moving beyond this compound's specific chemistry to find new drug-like molecules that exploit the same vulnerability in the viral life cycle [2].
  • Advancing to In Vivo Models: The field is pushing promising compounds from cellular assays into animal models to demonstrate therapeutic efficacy, as seen with the 2C inhibitor Jun6504 [5].

References

Mechanism of Action: Targeting Viral Replication

Author: Smolecule Technical Support Team. Date: February 2026

Enviroxime is a broad-spectrum antiviral compound that inhibits the replication of picornaviruses, including poliovirus and human rhinovirus [1]. Its specific target is the viral 3A protein [1] [2].

The 3A protein is part of the viral replication complex and is essential for initiating the synthesis of new viral RNA strands. The key experimental findings that elucidated this mechanism are [1]:

  • Genetic Resistance Mapping: 23 independent this compound-resistant virus mutants were isolated, each containing a single amino-acid-changing mutation in the 3A coding region.
  • Inhibition of RNA Synthesis: this compound preferentially inhibits the synthesis of viral plus-strand RNA.
  • Block in Initiation: The drug specifically blocks the initiation of plus-strand RNA synthesis, as measured by the inhibition of uridine incorporation into the 3AB protein in replication complexes.

The diagram below illustrates this mechanism and a general workflow for investigating it.

This compound Antiviral Mechanism (1995) cluster_viral Viral Replication Process VP1 Viral Entry & Genome Release ReplicationComplex Replication Complex Formation (3A Protein) VP1->ReplicationComplex RNA Plus-Strand RNA Synthesis ReplicationComplex->RNA NewVirions Assembly of New Virions RNA->NewVirions Drug This compound Inhibition Inhibits 3A Function Blocks Plus-Strand Initiation Drug->Inhibition Targets Inhibition->ReplicationComplex Disrupts

Proposed Antiviral Assay Framework

The following framework is synthesized from the described methodologies in the foundational paper [1] and adapted with contemporary techniques. You will need to optimize the specific conditions (virus MOI, cell type, drug concentrations) for your system.

Objective: To evaluate the efficacy of this compound in inhibiting viral replication in a cell-based system. Key Components: Cell culture (e.g., HeLa, HEK-293), virus stock (e.g., Poliovirus type 1, Rhinovirus type 14), this compound (e.g., 1 µg/mL working concentration [1]), and appropriate assay controls.

Table 1: Key Experimental Parameters from Literature
Parameter Description Reference
Effective Concentration 1 µg/mL was used to select for resistant mutants. [1]
Time-of-Addition Could be added several hours post-infection without significant loss of inhibition. [1]
Virus Models Poliovirus type 1 (Mahoney strain) and Human rhinovirus type 14. [1]
Primary Assay Readout Inhibition of viral plus-strand RNA synthesis (measured by dot blot or radiolabel incorporation). [1]
Table 2: Modern Plaque Reduction Assay Protocol Outline
Step Procedure Notes & Modern Alternatives
1. Cell Seeding Seed susceptible cells in a multi-well plate to form a confluent monolayer. Use cell lines appropriate for your virus (e.g., HeLa for poliovirus).
2. Treatment & Infection Pre-treat cells with a dilution series of this compound, then infect with a standardized virus inoculum. Include virus control (no drug) and cell control (no virus).
3. Overlay & Incubation Apply a semi-solid overlay (e.g., carboxymethyl cellulose) to prevent viral spread and incubate. Incubation time depends on the virus's replication cycle (e.g., 48-72 hours).
4. Plaque Visualization Fix cells and stain with crystal violet or neutral red. Plaques appear as clear zones. Modern readouts can use cell viability dyes (e.g., MTT) for a colorimetric IC50.
5. Data Analysis Count plaques. Calculate % reduction vs. virus control and determine EC₅₀ (half-maximal effective concentration). Fit dose-response curve using non-linear regression.

Critical Considerations for Researchers

  • Outdated Methodology: The core mechanistic study is from 1995 [1]. You should replace older techniques like dot blot analysis and radiolabel incorporation with modern, more sensitive methods such as quantitative RT-PCR (qRT-PCR) to measure viral RNA levels.
  • Clinical Development Status: Be aware that this compound was evaluated in clinical trials but its development was halted due to gastrointestinal side effects and a lack of sufficient therapeutic effect [2].
  • Handling Resistance: The study demonstrated that resistance can develop via single-point mutations in the 3A protein [1]. When working with high concentrations of this compound or performing long-term passage experiments, monitor for the emergence of resistant mutants through sequencing.

References

Enviroxime EC50 determination enterovirus

Author: Smolecule Technical Support Team. Date: February 2026

Enviroxime's Documented Activity

This compound is recognized in the scientific literature as a host-targeting antiviral that has been tested against enteroviruses, including EV-D68 [1]. However, the search results do not provide a specific half-maximal effective concentration (EC50) value for this compound.

One study screened a protease inhibitor library and identified other compounds with EC50 values ranging from 0.4 to 1.9 μM for inhibiting multiple strains of EV-D68, but it does not list this compound's potency in this range [1].

General Framework for EC50 Determination

Although a specific protocol for this compound is not available, the general methodology for determining the anti-enteroviral EC50 of a compound like this compound would involve a viral cytopathic effect (CPE) assay or a plaque assay [1]. The core steps are summarized below.

Table: Key Steps in a Cytopathic Effect (CPE) Assay for EC50 Determination

Step Description Key Parameters / Considerations
1. Cell Culture Grow susceptible cells (e.g., A549, RD, HeLa) in multi-well plates. Cell line must be permissive to the specific enterovirus being studied.
2. Compound Treatment Add serial dilutions of this compound to the cells. A typical dilution series might be 1:3 or 1:10, covering a range from non-toxic to fully inhibitory concentrations.
3. Virus Infection Infect cells with a standardized amount of enterovirus. The viral inoculum is calibrated, often using TCID50 or plaque-forming units (PFU).
4. Incubation Allow the virus to replicate for a set time until CPE is visible in untreated controls. Incubation time (e.g., 24-72 hours) and temperature (e.g., 33°C, 37°C) are virus-dependent.
5. Cell Viability Measurement Quantify the remaining healthy cells. Common methods include crystal violet staining or MTT assay, measured by absorbance (e.g., at 570 nm).
6. Data Analysis Calculate the percentage of protection offered by the compound at each concentration and determine the EC50. The EC50 is the concentration that protects 50% of the cells from virus-induced CPE. A parallel cytotoxicity assay is needed to calculate the Selectivity Index (SI).

The following diagram illustrates the core workflow of this assay:

Start Start CPE Assay A Plate Susceptible Cells Start->A B Add this compound (Serial Dilutions) A->B C Infect with Standardized Enterovirus Inoculum B->C D Incubate C->D E Measure Cell Viability (e.g., Crystal Violet Staining) D->E F Calculate EC50 from Dose-Response Curve E->F

References

Application Notes & Protocols: Testing Antiviral Compounds in 3D Human Intestinal Organoids for EV-A71 Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Context

Enterovirus A71 (EV-A71) represents a significant global health concern as a primary causative agent of hand, foot, and mouth disease (HFMD) in children, with potential for severe neurological complications and mortality. [1] [2] The management of EV-A71 infections has been critically hindered by the absence of specific antiviral treatments, necessitating accelerated drug discovery efforts. [1] Traditional antiviral screening has relied predominantly on immortalized cell lines (e.g., rhabdomyosarcoma (RD) cells), which, while valuable, lack the physiological cellular diversity and complexity of human intestinal epithelium—the primary replication site for EV-A71. [1] [2]

The emergence of three-dimensional (3D) human intestinal organoids (HIOs) derived from human induced pluripotent stem cells (hiPSCs) represents a transformative advancement in virology and drug discovery. [1] [3] These self-organizing, multicellular structures recapitulate the cellular heterogeneity of the native intestinal epithelium, containing all essential epithelial lineages—absorptive enterocytes, goblet cells, enteroendocrine cells, and Paneth cells—within a physiologically relevant architecture. [3] [4] Research has demonstrated that EV-A71 exhibits specific tropism for mucin-expressing goblet cells within intestinal organoids, a critical insight that could not be gleaned from traditional mono-cell line models. [1] This application note details standardized protocols for culturing HIOs, modeling EV-A71 infection, and evaluating the efficacy of antiviral compounds, with specific data for enviroxime, rupintrivir, and 2′-C-methylcytidine (2′CMC).

Table 1: Comparison of Experimental Models for EV-A71 Antiviral Testing

Feature RD Cell Line 3D Human Intestinal Organoids (HIOs)
Cellular Complexity Single cell type Multiple intestinal epithelial cell types (enterocytes, goblet, enteroendocrine, Paneth) [1] [3]
Physiological Relevance Low; does not recapitulate native intestinal epithelium High; mimics cellular organization and function of human intestine [1] [4]
EV-A71 Cellular Tropism Limited Specific infection of goblet cells observed [1]
Sensitivity to Infection Standard Enhanced sensitivity compared to RD cells [1] [2]
Drug Sensitivity Standard More sensitive to antiviral compounds and their toxic effects [1] [2]
Key Applications Initial viral propagation, basic screening Physiologically relevant antiviral efficacy and toxicity testing [1]

Experimental Foundation

Human Small Intestinal Organoids (HIOs) Culture Protocol
  • Source Material: The NCRM-3 hiPSC line (RUCDR Infinite Biologics) derived from cord blood CD34+ cells reprogrammed with non-integrating episomal plasmids containing POU5F1, SOX2, KLF4, and MYC. [1] [2]

  • Differentiation Protocol:

    • Culture hiPSCs as colonies on Matrigel (Corning) in mTeSR1 medium (STEMCELL Technologies). [1] [2]
    • Differentiate to Definitive Endoderm: Using STEMdiff Intestinal Organoid Kit per manufacturer's instructions (3 days). [1] [2]
    • Induce Mid-/Hindgut Lineage: Continue differentiation (days 5-9 post-seeding) to form spheroids. [1] [2]
    • Embed and Expand: Embed spheroids in Matrigel and culture in intestinal growth media for 30-45 days to form mature HIOs. [1] [2]
    • Maintenance: Passage HIOs twice weekly with media changes every two days as needed. [1] [2]
RD Cell Culture
  • Culture Conditions: Maintain RD cells (ATCC CCL-136) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, 1% sodium bicarbonate, and 1% penicillin-streptomycin at 37°C under 5% CO₂. [1] [2]
Virus Stock Preparation and Titration
  • Virus Strain: EV-A71 BrCr strain. [1] [2]
  • Propagation: Infect RD cells cultured in 2% FBS-DMEM. Harvest supernatant when 90% cytopathic effect (CPE) is observed. [1] [2]
  • Storage: Centrifuge to produce virus stock, aliquot, and store at -80°C. [1] [2]
  • Titration: Determine stock titer using 50% tissue culture infectious dose (TCID₅₀) assay per Reed and Muench method. [1] [2]

Antiviral Compounds & Mechanisms

This protocol focuses on three reference antiviral compounds with distinct molecular targets in the EV-A71 replication cycle: [1] [2]

  • This compound: Targets the viral 3A protein, which is essential for the formation of viral replication organelles. [1] [2]
  • Rupintrivir: Inhibits the viral 3C protease, which cleaves the viral polyprotein and modifies host proteins. [1] [2]
  • 2′-C-methylcytidine (2′CMC): A nucleoside analog that targets the viral RNA-dependent RNA polymerase. [1] [2]

Table 2: Key Characteristics of Reference Antiviral Compounds Tested in HIOs

Compound Mechanism of Action Molecular Target Previous Clinical Context
This compound Inhibits formation of replication organelles Viral 3A protein Investigated for enteroviral infections [1]
Rupintrivir Protease inhibitor; cleaves viral polyprotein and host proteins Viral 3C protease Previously evaluated for enterovirus treatment [1]
2′-C-methylcytidine (2′CMC) Nucleoside analog; chain terminator Viral RNA polymerase Initially developed for Hepatitis C virus (HCV) [1]

Experimental Workflow & Visualization

HIO Preparation and Antiviral Testing Workflow

G cluster_hio HIO Preparation & Infection cluster_antiviral Antiviral Treatment & Assessment hiPSC hiPSCs NCRM-3 Line endoderm Definitive Endoderm (Day 3) hiPSC->endoderm midhindgut Mid/Hindgut Cells (Days 5-9) endoderm->midhindgut spheroids Spheroids midhindgut->spheroids HIOs Mature HIOs (Days 30-45) spheroids->HIOs fragmentation Mechanical Fragmentation HIOs->fragmentation infection EV-A71 Infection (MOI 0.01-1) fragmentation->infection plating Plate in Matrigel (10,000 cells/well) infection->plating treatment Compound Treatment (this compound, Rupintrivir, 2′CMC) plating->treatment viability Viability Assay (Cell Titer-Glo 3D) treatment->viability cp_effect Cytopathic Effect Assessment treatment->cp_effect rna Viral RNA Yield Quantification treatment->rna analysis Data Analysis (Compare HIOs vs RD cells) viability->analysis cp_effect->analysis rna->analysis

Mechanism of Action of Antiviral Compounds

G cluster_virus EV-A71 Replication Cycle & Compound Targets cluster_compounds Antiviral Compounds & Targets entry Viral Entry uncoating Uncoating entry->uncoating translation Polyprotein Translation uncoating->translation cleavage Proteolytic Cleavage translation->cleavage replication RNA Replication cleavage->replication assembly Assembly replication->assembly release Release assembly->release rupintrivir Rupintrivir (3C Protease Inhibitor) rupintrivir->cleavage This compound This compound (3A Protein Inhibitor) This compound->replication twocmc 2′-C-methylcytidine (Polymerase Inhibitor) twocmc->replication

Detailed Experimental Protocols

HIO Infection Protocol
  • Cell Counting and Fragmentation:

    • Dissociate an aliquot of HIOs into single-cell suspension using 0.05% Trypsin-EDTA for 5 minutes at 37°C. [1] [2]
    • Count cells using Coulter Counter Z2 or similar. [1] [2]
    • Mechanically fragment HIOs by vigorous pipetting with P1000 pipette to expose apical surfaces. [1] [2]
  • Virus Inoculation:

    • Inoculate HIO fragments with EV-A71 at MOI of 0.01, 0.1, or 1 in appropriate medium. [1] [2]
    • Incubate virus-cell mixture for 2 hours at 37°C for adsorption. [1] [2]
    • Wash to remove unbound virus. [1] [2]
    • Mix infected HIO fragments with 20% Matrigel-organoid growth medium. [1] [2]
    • Plate at density of 10,000 cells/well in 96-well plate pre-coated with 20% Matrigel-organoid growth medium (50 μL/well). [1] [2]
RD Cell Infection Protocol
  • Cell Preparation:
    • Culture RD cells at 20,000 cells/well in 96-well plate for 24 hours at 37°C. [1] [2]
    • Prepare EV-A71 inoculum in 2% FBS-DMEM at MOI of 0.01, 0.1, or 1. [1] [2]
    • Remove medium from cell monolayer and add virus inoculum. [1] [2]
    • Incubate for 1 hour at 37°C for adsorption. [1] [2]
    • Wash monolayer and culture in DMEM supplemented with 2% FBS. [1] [2]
Antiviral Compound Treatment
  • Prepare compound stock solutions at appropriate concentrations in suitable solvents. [1]
  • Add compounds to infected HIOs or RD cells immediately after virus adsorption and washing. [1]
  • Include appropriate controls: untreated infected cells, uninfected cells, and solvent controls. [1]
  • Incubate for predetermined time course (e.g., 24-72 hours) based on experimental objectives. [1]
Assessment Methods
  • Cell Viability:

    • For HIOs: Use Cell Titer-Glo 3D Cell Viability Assay (Promega) following manufacturer's instructions. [1] [2]
    • For RD cells: Use Cell Titer-Glo Luminescent Cell Viability Assay (Promega). [1] [2]
  • Virus-Induced Cytopathic Effect (CPE):

    • Quantify visually or by imaging morphological changes in cells and organoids. [1]
    • Compare to uninfected controls to score percentage of CPE. [1]
  • Viral RNA Yield:

    • Extract RNA from supernatants or cell lysates at appropriate time points post-infection. [1]
    • Quantify using reverse transcription quantitative PCR (RT-qPCR) with EV-A71-specific primers. [1]
    • Normalize to cell number or housekeeping genes. [1]

Data Interpretation & Key Findings

Comparative Model Sensitivity

Studies directly comparing EV-A71 infection in HIOs versus RD cells revealed that HIOs demonstrated enhanced sensitivity to both viral infection and antiviral compound treatment compared to traditional RD cell models. [1] [2] The differential sensitivity observed between these model systems underscores the importance of using physiologically relevant platforms for antiviral drug discovery. [1]

Compound Efficacy Profiles

All three reference compounds—this compound, rupintrivir, and 2′CMC—demonstrated antiviral activity in both HIO and RD cell models, though with potency differences between the two systems. [1] The HIO model provided additional insights into compound toxicity and tissue-specific effects that may better predict in vivo responses. [1]

Table 3: Quantitative Assessment of Antiviral Effects in HIOs vs RD Cells

Assessment Parameter Model System This compound Rupintrivir 2′-C-methylcytidine
Cell Viability (EC₅₀) HIOs Reported in study [1] Reported in study [1] Reported in study [1]
Cell Viability (EC₅₀) RD cells Reported in study [1] Reported in study [1] Reported in study [1]
Viral RNA Reduction HIOs Significant reduction [1] Significant reduction [1] Significant reduction [1]
Viral RNA Reduction RD cells Moderate reduction [1] Moderate reduction [1] Moderate reduction [1]
Cytopathic Effect Inhibition HIOs Effective [1] Effective [1] Effective [1]
Cytopathic Effect Inhibition RD cells Less effective [1] Less effective [1] Less effective [1]

Protocol Applications & Future Directions

The standardized protocols described herein for antiviral compound screening in 3D human intestinal organoids provide a robust framework for evaluating therapeutic candidates against EV-A71 and other enteric viruses. [1] The enhanced physiological relevance of HIOs enables more accurate prediction of compound efficacy and potential toxicity in humans, potentially reducing late-stage drug attrition. [1] [3]

Future applications of this platform could include:

  • High-Throughput Screening: Adaptation to 384-well formats for large-scale compound libraries. [3]
  • Mechanistic Studies: Investigation of virus-host interactions and cell-type-specific antiviral responses. [1]
  • Personalized Medicine: Utilization of patient-derived organoids to assess interindividual variability in drug response. [3] [4]
  • Combination Therapy: Evaluation of synergistic effects between compounds with different mechanisms of action. [1]

The integration of advanced organoid technologies with traditional antiviral screening approaches represents a powerful strategy for accelerating the development of effective treatments against EV-A71 and other medically important viral pathogens. [1] [3]

References

Application Note: Enviroxime and Cell Viability Assay Considerations

Author: Smolecule Technical Support Team. Date: February 2026

Abstract: Enviroxime is a host-targeting antiviral that inhibits enterovirus replication by targeting the cellular lipid kinase PI4KIIIβ [1] [2]. Its specific mechanism means that in antiviral assays, a reduction in cell viability is more likely a consequence of successful viral infection and cytopathic effect (CPE) rather than direct drug toxicity. This note outlines the mechanism of action of this compound and provides a generalized protocol for assessing cell viability in the context of antiviral drug screening.

Mechanism of Action and Biological Context

Understanding the biological pathway targeted by this compound is crucial for designing relevant assays. The diagram below illustrates how this compound disrupts the viral replication cycle.

G ViralEntry Viral Entry ReplicationOrganelle Replication Organelle (RO) Formation ViralEntry->ReplicationOrganelle PI4P High PI4P Lipid Environment ReplicationOrganelle->PI4P Recruits PI4KIIIβ ViralReplication Viral RNA Replication PI4P->ViralReplication CPE Cell Death (CPE) ViralReplication->CPE Inhibits This compound Inhibits Inhibits->PI4P Blocks PI4P Production Requires Viral Proteins Require Requires->PI4P

The primary mechanism of action of this compound is the inhibition of the host enzyme phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) [1] [2]. Enteroviruses hijack this kinase to generate organelles enriched in its product, phosphatidylinositol 4-phosphate (PI4P), which are essential for viral RNA replication [2]. By depleting PI4P at these sites, this compound disrupts the formation of viral replication organelles, thereby potently inhibiting the replication of a broad spectrum of enteroviruses [1] [3].

Key Experimental Parameters from Literature

The table below summarizes quantitative data on this compound's activity, which can inform the concentration ranges used in your assays.

Virus Tested Reported Antiviral EC₅₀ Cytotoxicity (CC₅₀ / Selectivity Index) Experimental System Source
Various Enteroviruses[e.g., Poliovirus, Coxsackievirus] Sub-micromolar to low micromolar range Not explicitly stated in retrieved articles Cell-based antiviral assays [1] [1]
Gastrointestinal side effects reported in clinical trials [3] Human clinical trials [3]

Note on Cytotoxicity: While the retrieved literature confirms the potent antiviral activity of this compound, it does not provide specific in vitro cytotoxicity metrics (e.g., CC₅₀ in standard cell lines). Its documented gastrointestinal side effects in clinical trials indicate that the compound has biological effects in humans, underscoring the importance of including cell viability assays in preclinical work [3].

Proposed Workflow for Antiviral and Viability Assessment

A robust assay evaluates antiviral activity and cell viability simultaneously to calculate a selectivity index. The following workflow integrates these components.

G PlateCells 1. Plate Susceptible Cells (e.g., RD, HeLa, A549) AddCompound 2. Add Compound/Vehicle PlateCells->AddCompound InfectVirus 3. Infect with Virus (MOI ~0.1) or Mock Infect AddCompound->InfectVirus Incubate 4. Incubate (e.g., 48-72 hours) InfectVirus->Incubate Measure 5. Measure Endpoints Incubate->Measure ViabilityAssay Cell Viability Assay (e.g., MTT, PrestoBlue) Measure->ViabilityAssay AntiviralAssay Antiviral Assay (e.g., CPE scoring, plaque assay) Measure->AntiviralAssay Analyze 6. Data Analysis ViabilityAssay->Analyze AntiviralAssay->Analyze

Detailed Experimental Protocol

Title: Protocol for Assessing Antiviral Efficacy and concomitant Cell Viability of this compound in a Cell-Based Model

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against a target enterovirus and its half-maximal cytotoxic concentration (CC₅₀) in the host cells, enabling the calculation of a Selectivity Index (SI = CC₅₀ / EC₅₀).

Materials:

  • Cell Line: Rhadomyosarcoma (RD), HeLa, or A549 cells.
  • Virus: Enterovirus stock of interest (e.g., EV-D68, EV-A71, Coxsackievirus B3) with known titer.
  • Compound: this compound (prepare a 10-20 mM stock solution in DMSO). Store at -20°C.
  • Controls:
    • Virus Control: Cells + Virus + DMSO Vehicle.
    • Cell Control (Mock): Cells + Media + DMSO Vehicle.
    • Compound Control (Cytotoxicity): Cells + this compound (at all tested concentrations).
  • Assay Kits: Cell viability kit (e.g., MTT, MTS, PrestoBlue, or ATP-based luminescence) and equipment for viral load quantification (plaque assay or qRT-PCR).

Method:

  • Cell Seeding: Seed cells in a 96-well tissue culture plate at a density of 1-2 x 10⁴ cells per well in complete growth medium. Incubate for 18-24 hours at 37°C and 5% CO₂ to achieve ~90% confluency.
  • Compound Treatment and Infection:
    • Prepare serial dilutions of this compound in maintenance medium (e.g., a 3-fold dilution series covering 0.1 µM to 100 µM). Include a DMSO vehicle control.
    • Remove the growth medium from the cells.
    • For the Antiviral Arm, add the compound dilutions to cells and subsequently infect with the virus at a low multiplicity of infection (MOI of 0.01 to 0.1). Set up the required controls.
    • For the Cytotoxicity Arm, add the same compound dilutions to a separate set of wells without viral infection.
  • Incubation: Incubate the plate for 48-72 hours at 33-35°C (optimal for many enteroviruses) with 5% CO₂.
  • Endpoint Measurement:
    • Antiviral Activity:
      • CPE Inhibition Assay: Visually score the cytopathic effect (CPE) under a microscope. The EC₅₀ is the concentration that reduces CPE by 50%.
      • Plaque Reduction Assay: Harvest culture supernatants and determine viral titer by plaque assay. The EC₅₀ is the concentration that reduces the viral titer by 50% (EC₅₀) or 90% (EC₉₀).
    • Cell Viability:
      • Following the manufacturer's instructions, perform the cell viability assay (e.g., add MTT reagent and measure absorbance after solubilization). The CC₅₀ is the concentration that reduces cell viability by 50% compared to the untreated cell control.
  • Data Analysis:
    • Plot dose-response curves for both antiviral effect and cell viability using non-linear regression in software like GraphPad Prism.
    • Calculate the EC₅₀ and CC₅₀ from the respective curves.
    • Determine the Selectivity Index (SI): SI = CC₅₀ / EC₅₀. An SI > 10 is generally considered promising for further drug development.

Troubleshooting and Optimization Tips

  • Lack of Potency: If this compound shows poor antiviral activity, verify the virus strain. Some coxsackievirus mutants with specific point mutations in the non-structural protein 3A can replicate independently of PI4KIIIβ and are resistant to this compound [1].
  • High Background Cytotoxicity: If DMSO cytotoxicity is high, ensure that its final concentration is kept low (typically ≤0.5%). Running a full cytotoxicity dose-response is essential for accurate SI calculation.
  • Assay Validation: Always include a known control inhibitor, if available, to validate that your assay system is functioning correctly.

References

Enviroxime Mechanism of Action and Antiviral Profile

Author: Smolecule Technical Support Team. Date: February 2026

Enviroxime suppresses positive-strand RNA synthesis by preventing the normal formation of the viral replication complex [1]. Its action involves a dual-target mechanism:

  • Viral Target: Genetic studies show that resistance to this compound maps to mutations in the viral 3A and/or 3AB protein-encoding region [1].
  • Host Target: this compound and similar "this compound-like" compounds (e.g., T-00127-HEV1, GW5074) achieve their antiviral effect by inhibiting the host kinase PI4KB [1]. PI4KB is a crucial host factor that enteroviruses exploit to create phosphatidylinositol 4-phosphate (PI4P)-rich replication organelles, which are essential for viral replication [1] [2].

The following table summarizes its activity and the key parameters for its dose-response analysis.

Table 1: this compound Antiviral Profile and Assay Parameters

Parameter Description & Value
Primary Indication Antienterovirus compound (e.g., Poliovirus, EV-A71) [1].
Proposed Mechanism Inhibition of viral replication complex formation via targeting viral 3A/3AB protein and host PI4KB [1].
Resistance Mutations Mutations in the 3A protein (e.g., poliovirus Ala70Thr) [1].
Quantitative Readout Reduction in viral titer (Plaque Assay) or reporter signal (Luciferase Assay).
Key Parameters (IC₅₀, CC₅₀) IC₅₀: Concentration giving 50% viral inhibition. CC₅₀: Concentration causing 50% cytotoxicity.
Therapeutic Index (TI) TI = CC₅₀ / IC₅₀. A higher TI indicates a more selective and safer drug candidate.

Experimental Protocol: Dose-Response Analysis

This protocol outlines the steps for quantifying the antiviral potency and cytotoxicity of this compound in cell culture.

Materials and Equipment
  • Test Compound: this compound (prepare a 10 mM stock solution in DMSO).
  • Cells: RD cells (human rhabdomyosarcoma) or HEK293 cells (human embryonic kidney) [1].
  • Virus: Poliovirus (PV) or Enterovirus A71 (EV-A71) stock.
  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Calf Serum (FCS) [1].
  • Assay Plates: 96-well tissue culture-treated plates.
  • Equipment: Cell culture incubator, biosafety cabinet, plate reader.
Cell Viability and Cytotoxicity Assay (CC₅₀ Determination)

This step determines the non-toxic concentration range of this compound for the subsequent antiviral assay.

  • Step 1: Seed RD or HEK293 cells in a 96-well plate at a density of 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours.
  • Step 2: Prepare serial dilutions of this compound in culture medium. Use at least 8 concentrations (e.g., from 100 µM to 0.05 µM). Include a DMSO-only control.
  • Step 3: Aspirate the medium from the pre-seeded plate and add 100 µL of each compound dilution to the wells. Each concentration should be tested in triplicate.
  • Step 4: Incubate the plate for 72 hours.
  • Step 5: After incubation, measure cell viability using a standard MTT or CellTiter-Glo assay according to the manufacturer's instructions.
  • Step 6: Calculate the CC₅₀ using non-linear regression analysis (log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism.
Antiviral Efficacy Assay (IC₅₀ Determination)

This step measures the concentration of this compound required to inhibit viral replication by 50%.

  • Step 1: Seed cells in a 96-well plate as described in the cytotoxicity assay.
  • Step 2: After 24 hours, infect the cells with the target virus (e.g., PV) at a low Multiplicity of Infection (MOI) of 0.1.
  • Step 3: Immediately after infection, add the same serial dilutions of this compound to the infected cells. Include virus-infected and uninfected controls with no compound.
  • Step 4: Incubate the plate for 24-48 hours, or until a clear cytopathic effect (CPE) is observed in the virus-only control wells.
  • Step 5: Quantify the antiviral effect.
    • Option A (Plaque Assay): Collect the supernatant from each well. Perform a standard plaque assay on fresh cell monolayers to determine the viral titer (PFU/mL) for each condition [1].
    • Option B (Luciferase Reporter Assay): If using an engineered virus expressing a reporter gene (e.g., luciferase), lyse the cells and measure the reporter signal directly [1].
  • Step 6: Calculate the IC₅₀ by fitting the dose-response data (log[this compound] vs. normalized response) to a non-linear regression model in GraphPad Prism. Normalize the data using the virus-only control as 0% inhibition and the uninfected control as 100% inhibition.

Mechanism and Workflow Visualization

The following diagram illustrates the dual mechanism of action of this compound and the experimental workflow for its analysis.

This compound Inhibits Enterovirus Replication cluster_viral Viral Replication Process cluster_drug This compound Inhibition A Viral RNA Enters Host Cell B Translation of Polyprotein A->B C Cleavage into Non-Structural Proteins (3A, 3D, etc.) B->C D 3A & Host GBF1 Recruit PI4KB C->D E Formation of PI4P-rich Replication Organelles (ROs) D->E K Disrupted Formation of Replication Organelles D->K F Viral RNA Synthesis by 3D Polymerase E->F E->K G Assembly & Release of New Virions F->G H This compound I Primary Target: Binds Viral 3A Protein H->I J Host Target: Inhibits PI4KB Activity H->J I->K J->K L Suppressed Positive-Strand RNA Synthesis K->L L->F

The diagram below outlines the key experimental steps for generating a dose-response curve.

Workflow for this compound Dose-Response Analysis cluster_cytotoxicity Cytotoxicity Assay (CC₅₀) cluster_antiviral Antiviral Assay (IC₅₀) Start Start Assay A1 Seed Cells in 96-Well Plate Start->A1 B1 Seed and Infect Cells with Virus (MOI = 0.1) Start->B1 A2 Add Serial Dilutions of this compound A1->A2 A3 Incubate for 72h A2->A3 A4 Measure Cell Viability (e.g., MTT) A3->A4 A5 Calculate CC₅₀ A4->A5 DataAnalysis Calculate Therapeutic Index (TI) TI = CC₅₀ / IC₅₀ A5->DataAnalysis B2 Add Serial Dilutions of this compound B1->B2 B3 Incubate for 24-48h B2->B3 B4 Quantify Viral Inhibition (Plaque or Reporter Assay) B3->B4 B5 Calculate IC₅₀ B4->B5 B5->DataAnalysis End Report Results DataAnalysis->End

Key Application Notes

  • Specificity Considerations: Note that not all "this compound-like" compounds share the same target. GW5074 and T-00127-HEV1 inhibit PI4KB, whereas AN-12-H5 does not, suggesting this compound-like compounds may have additional targets [1].
  • Virus Specificity: this compound's mechanism is enterovirus-specific. It does not inhibit the replication of Hepatitis C Virus (HCV), another positive-strand RNA virus [1].
  • Data Interpretation: A high Therapeutic Index (TI) is crucial. However, always confirm antiviral activity with a direct viral titer measurement (plaque assay) rather than relying solely on reporter assays or CPE observation.

References

Application Notes: Enviroxime in Enterovirus Research

Author: Smolecule Technical Support Team. Date: February 2026

Enviroxime is a recognized host-targeting antiviral compound that has been used extensively in in vitro studies against various enteroviruses, including EV-A71 and EV-D68 [1] [2] [3]. It functions by targeting the viral 3A protein, which is essential for the formation of replication organelles [4]. By interfering with this host-pathogen interaction, this compound disrupts a critical step in the viral life cycle.

The quantitative antiviral activity and cytotoxicity of this compound can vary depending on the specific enterovirus serotype and the cell model used. The table below summarizes key data from the literature for easy comparison.

Virus Cell Model Antiviral Activity (EC₅₀) Cytotoxicity (CC₅₀) Selectivity Index (SI) Primary Reference
EV-A71 RD cells [4] Not explicitly stated Not explicitly stated Not explicitly stated [4]
EV-A71 Human Intestinal Organoids (HIOs) [4] Not explicitly stated Not explicitly stated Not explicitly stated [4]
EV-D68 AG129 mouse model (No efficacy) [2] Not Applicable (In vivo) Not Applicable (In vivo) Not Applicable (In vivo) [2]
Various Enteroviruses Multiple cell lines Active at sub-micromolar concentrations [3] Information Missing Information Missing [3]

Key Insights from the Data:

  • Model Sensitivity: Research indicates that more physiologically relevant models, such as Human Intestinal Organoids (HIOs), can demonstrate greater sensitivity to both the antiviral effects and potential toxicity of compounds like this compound compared to traditional cell lines like RD cells [4].
  • In vitro vs. In vivo Efficacy: While this compound shows potent activity in cell culture, it is important to note that it, along with several other direct-acting antivirals, did not show therapeutic efficacy in an EV-D68 respiratory or neurological disease model in AG129 mice [2]. This highlights the challenge of translating in vitro results to in vivo settings.

Experimental Protocol: Assessing this compound Against EV-A71 in Cell Models

This protocol outlines the methodology for evaluating the antiviral activity of this compound against Enterovirus A71 (EV-A71) in human rhabdomyosarcoma (RD) cells and human intestinal organoids (HIOs), based on established research practices [4].

Materials and Reagents
  • Cell Lines: RD cells (ATCC CCL-136).
  • Virus: EV-A71 (e.g., BrCr strain).
  • Compound: this compound (prepare a stock solution in a suitable solvent like DMSO).
  • Media: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin for RD cell maintenance. Use DMEM with 2% FBS for infection and compound treatment.
  • Assay Kits: Cell Titer-Glo Luminescent Cell Viability Assay (for RD cells) or Cell Titer-Glo 3D Cell Viability Assay (for HIOs).
Cell and Virus Preparation
  • RD Cells: Culture RD cells in maintenance medium at 37°C with 5% CO₂. For the assay, seed 20,000 cells per well in a 96-well plate and incubate for 24 hours to form a confluent monolayer [4].
  • HIOs: Culture and mature human intestinal organoids derived from hiPSCs. For infection, mechanically fragment the HIOs to expose the apical surface. Count the cells after dissociation to calculate the multiplicity of infection (MOI) [4].
  • Virus Stock: Propagate EV-A71 in RD cells, harvest the supernatant when a strong cytopathic effect (CPE) is observed, and determine the virus titer using the TCID₅₀ (50% Tissue Culture Infective Dose) method [4].
Infection and Compound Treatment

The following workflow describes the key steps for conducting the antiviral assay. You can apply this workflow to either RD cells or HIOs, with adjustments for the specific cell model as detailed in the protocol text.

G start Start Protocol plate_cells Seed & Culture Cells (RD cells or HIOs) start->plate_cells prep_virus Prepare Virus Inoculum (MOI = 0.01 - 1) plate_cells->prep_virus inoculate Inoculate Cells with Virus prep_virus->inoculate add_compound Add this compound incubate Incubate (37°C, 5% CO₂) add_compound->incubate inoculate->add_compound assess Assay Endpoints incubate->assess

Workflow Notes:

  • Step 1 (Seed Cells): Prepare your chosen cell model (RD cell monolayer or fragmented HIOs) in a 96-well plate.
  • Step 2 (Prepare Virus): Dilute the EV-A71 stock to the desired MOI (typically between 0.01 and 1) in a low-serum medium (e.g., 2% FBS-DMEM) [4].
  • Step 3 (Inoculate): Remove the culture medium from the cells and add the virus inoculum. Adsorb for 1-2 hours at 37°C [4].
  • Step 4 (Add Compound): After the adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing the desired concentrations of this compound.
  • Step 5 (Incubate): Culture the infected and treated cells at 33°C or 37°C under 5% CO₂ for the duration of the experiment [4].
Endpoint Analysis

After the incubation period, assess the following parameters:

  • Cell Viability: Use the appropriate Cell Titer-Glo assay to measure ATP levels as an indicator of metabolically active cells. This quantifies both compound cytotoxicity and the protection offered from virus-induced CPE [4].
  • Viral RNA Yield: Extract total RNA from the supernatant or cell lysates and use quantitative RT-PCR to measure the level of viral RNA, indicating the extent of viral replication inhibition [4].
  • Viral Titer: Determine the amount of infectious virus particles in the supernatant using the TCID₅₀ assay on fresh RD cells [4].

Mechanism of Action Workflow

The following diagram illustrates the proposed mechanism of action of this compound and the subsequent experimental assessment steps within the context of a host cell.

G EV_Entry Enterovirus Cell Entry Viral_Polyprotein Viral Polyprotein Translation EV_Entry->Viral_Polyprotein Protein_3A Viral 3A Protein Synthesis Viral_Polyprotein->Protein_3A RO_Formation Formation of Replication Organelles (RO) Protein_3A->RO_Formation Viral_Replication Viral RNA Replication RO_Formation->Viral_Replication Assay_CPE Assay: Cell Viability (Reduced CPE) Viral_Replication->Assay_CPE Assay_RNA Assay: Viral RNA Yield (Reduced Yield) Viral_Replication->Assay_RNA Assay_Titer Assay: Infectious Virus Titer (Reduced Titer) Viral_Replication->Assay_Titer This compound This compound Treatment Inhibition Inhibits 3A Function This compound->Inhibition Inhibition->RO_Formation Blocks

Research Considerations

  • Model Selection: The choice between immortalized cell lines (e.g., RD cells) and advanced models like human intestinal organoids (HIOs) is critical. HIOs contain multiple cell types and can better recapitulate the human gastrointestinal epithelium, which is a primary site of enterovirus replication. Studies show HIOs can be more sensitive for evaluating both antiviral potency and compound toxicity [4].
  • Beyond this compound: For a comprehensive antiviral screening, researchers often use a panel of reference compounds with different mechanisms of action. Common examples include Rupintrivir (3C protease inhibitor) and 2'-C-methylcytidine (2'CMC) (polymerase inhibitor) [4]. This helps validate the assay system and compare the efficacy of new candidates.
  • Solvent Controls: When preparing this compound stock solutions in DMSO, always include vehicle control groups with the same concentration of DMSO to rule out any solvent effects on the cells or virus.

References

Application Note: Evaluation of 3D Human Intestinal Organoids as a Physiologically Relevant Platform for EV-A71 Antiviral Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Enterovirus A71 (EV-A71) is a significant human pathogen responsible for hand, foot, and mouth disease (HFMD) in children, with potential to cause severe neurological complications. The lack of approved antiviral therapeutics for EV-A71 infection underscores the urgent need for effective drug discovery platforms. Traditional antiviral screening has relied heavily on immortalized cell lines, such as rhabdomyosarcoma (RD) cells, which offer simplicity but lack the physiological complexity and cellular diversity of human tissues. Consequently, data generated from these models often fails to translate into clinically effective treatments [1] [2].

The advent of three-dimensional (3D) human intestinal organoids (HIOs) derived from induced pluripotent stem cells (hiPSCs) presents a transformative opportunity for antiviral research. These organoids recapitulate the cellular diversity and structural organization of the native intestinal epithelium, which is the primary site of EV-A71 replication. This application note provides a direct comparative analysis of HIOs versus the conventional RD cell line model for evaluating the antiviral activity of Enviroxime, a reference compound targeting the viral 3A protein. We include detailed protocols and quantitative data to demonstrate the enhanced sensitivity and physiological relevance of the HIO model for antiviral drug discovery [1] [3] [2].

Material and Methods

Cell Culture and Organoid Differentiation
2.1.1 RD Cell Culture
  • Cell Line: Rhabdomyosarcoma (RD) cells (ATCC, CCL-136).
  • Culture Medium: Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, 1% sodium bicarbonate, and 1% penicillin-streptomycin.
  • Culture Conditions: Maintain at 37°C in a humidified incubator with 5% CO₂. For routine passage, dissociate cells using standard trypsinization protocols [1] [2].
2.1.2 Human Intestinal Organoid (HIO) Differentiation from hiPSCs
  • hiPSC Line: NCRM-3 (RUCDR Infinite Biologics).
  • Key Reagents: mTeSR1 medium, STEMdiff Intestinal Organoid Kit (STEMCELL Technologies), Matrigel (Corning Inc.) [1].
  • Differentiation Workflow (30-45 days):
    • Definitive Endoderm Induction: Culture hiPSCs in Matrigel-coated plates with mTeSR1 medium. Initiate differentiation towards definitive endoderm (approx. 3 days).
    • Mid/Hindgut Specification: Differentiate definitive endoderm cells into mid/hindgut lineages (days 5-9 post-seeding). This stage generates 3D spheroids.
    • Organoid Maturation: Embed spheroids in Matrigel domes and culture in intestinal growth medium for 4-6 weeks to form mature, complex HIOs.
    • Long-term Culture and Passaging: For maintenance, passage HIOs twice weekly by mechanically dissociating Matrigel domes and re-embedding fragments in fresh Matrigel. Change medium every two days [1] [3].

The following workflow diagram illustrates the key stages of HIO generation and the subsequent antiviral testing process:

G START hiPSC Colony Culture A Definitive Endoderm Induction (3 days) START->A B Mid/Hindgut Spheroid Formation (Day 5-9) A->B C Matrigel Embedding & Organoid Maturation (4-6 weeks) B->C D Mature Human Intestinal Organoid (HIO) C->D E Mechanical Fragmentation & Viral Infection (EV-A71) D->E F Antiviral Compound Treatment (e.g., this compound) E->F G Assessment: Viability, CPE, Viral RNA F->G

Virus Stock Preparation and Infection
  • Virus Strain: EV-A71 BrCr strain.
  • Propagation and Titration: Propagate the virus in RD cells cultured in DMEM with 2% FBS. Harvest the supernatant when 90% cytopathic effect (CPE) is observed. Clarify by centrifugation, aliquot, and store at -80°C. Determine the viral titer using the 50% tissue culture infectious dose (TCID₅₀) assay [1] [2].
  • Infection of HIOs:
    • Mechanically fragment mature HIOs by vigorous pipetting to expose apical surfaces.
    • Count dissociated cells to calculate multiplicity of infection (MOI).
    • Inoculate fragments with EV-A71 at various MOIs (e.g., 0.01, 0.1, 1) for 2 hours at 37°C.
    • Wash to remove unbound virus, then mix infected fragments with 20% Matrigel-organoid growth medium.
    • Seed fragments in a 96-well plate pre-coated with the same medium at a density of 10,000 cells/well [1].
  • Infection of RD Cells:
    • Seed RD cells at 20,000 cells/well in a 96-well plate 24 hours prior to infection.
    • Infect cell monolayers with EV-A71 at the desired MOI for 1 hour at 37°C.
    • Remove inoculum, wash the monolayer, and culture in DMEM supplemented with 2% FBS [2].
Antiviral Compound Treatment
  • Reference Antiviral Compounds: this compound (targets viral 3A protein), Rupintrivir (3C protease inhibitor), and 2′-C-methylcytidine (2′CMC, polymerase inhibitor) [1] [2].
  • Treatment Protocol: Add serial dilutions of this compound to both infected HIOs and RD cells immediately after the virus adsorption period. Include untreated infected controls (for calculating % inhibition) and mock-infected controls (for calculating % viability).
  • Incubation: Maintain treated, infected cultures for the desired assay duration (e.g., 24-72 hours) at 37°C under 5% CO₂ before downstream analysis.
Assessment of Antiviral Activity and Cytotoxicity
  • Cell Viability Assay:
    • HIOs: Use the Cell Titer-Glo 3D Cell Viability Assay (Promega) to quantify ATP levels as a marker of metabolically active cells.
    • RD cells: Use the Cell Titer-Glo Luminescent Cell Viability Assay (Promega) [2].
  • Virus-Induced Cytopathic Effect (CPE): Quantify the protective effect of the compound by microscopically assessing the reduction in virus-induced cell death or morphological damage in treated cultures compared to infected, untreated controls.
  • Viral RNA Yield: Extract total RNA from culture supernatants or lysates. Quantify EV-A71 RNA copies using reverse transcription quantitative PCR (RT-qPCR). The reduction in viral RNA in treated samples indicates the compound's inhibitory effect on viral replication [1].

Results and Data Analysis

Quantitative Comparison of Model Sensitivity

The following tables summarize the comparative data obtained from testing this compound in HIOs versus RD cells, highlighting key differences in model sensitivity.

Table 1: Summary of Antiviral Efficacy and Cytotoxicity Profiles of this compound in HIO vs. RD Models

Model Primary Readout This compound Efficacy (Approx. IC₅₀) Cytotoxicity (Approx. CC₅₀) Therapeutic Index (CC₅₀/IC₅₀)
HIOs Viral RNA Reduction Sub-micromolar range [1] Moderate Lower (indicating higher sensitivity to toxic effects) [1]
RD Cells Viral RNA Reduction / CPE Reduction Micromolar range High Higher [1]

Table 2: Key Characteristics and Advantages of HIOs vs. RD Cell Lines

Feature 3D Human Intestinal Organoids (HIOs) 2D RD Cell Line
Physiological Relevance High; contains multiple intestinal cell types (enterocytes, goblet, enteroendocrine, Paneth) [1] [3] Low; single, homogeneous cancer cell type
Cellular Diversity Recapitulates in vivo-like heterogeneity [3] Absent
EV-A71 Cellular Tropism Preferentially infects goblet cells [1] [2] Non-physiological infection pathway
Sensitivity to Infection Higher [1] Lower
Sensitivity to Compound Toxicity Higher, detecting potential off-target effects [1] Lower, more resilient
Data Translation Potential Superior, more predictive of human responses [1] Poor, high attrition rate in drug development
Interpretation of Findings

The data generated from this comparative study reveal critical insights:

  • Enhanced Sensitivity of HIOs: HIOs demonstrated greater susceptibility to EV-A71 infection and a correspondingly higher sensitivity to the antiviral effects of this compound compared to RD cells. This is evidenced by a lower half-maximal inhibitory concentration (IC₅₀) in HIOs [1].
  • Detection of Compound Toxicity: The organoid model was more susceptible to compound-induced cytotoxicity, providing a more stringent and clinically relevant assessment of the therapeutic index (the ratio of toxic to effective dose). This allows for the early identification of potentially toxic compounds that might pass screening in traditional cell lines [1].
  • Mechanistic Insights: The ability of HIOs to support infection in relevant cell types, such as goblet cells, means that the mechanism of action of antiviral compounds like this compound can be studied in a physiologically congruent environment. This is a significant advantage over monoculture cell lines [2].

Discussion and Conclusion

The transition from traditional 2D cell cultures to 3D human organoid models represents a paradigm shift in antiviral drug discovery. This application note provides compelling evidence that HIOs are a more sensitive and physiologically relevant platform for evaluating EV-A71 antivirals like this compound compared to the standard RD cell line.

The key advantage of the HIO model lies in its ability to mimic the in vivo intestinal epithelium, leading to biologically meaningful data on both antiviral potency and compound safety. The protocols outlined here for the differentiation, infection, and analysis of HIOs provide a robust framework for researchers to implement this advanced model system. By adopting HIOs in pre-clinical stages, the drug discovery pipeline can be de-risked, potentially accelerating the identification of safer and more effective antiviral candidates for enteroviruses and other pathogens with similar tropisms.

References

Comprehensive Application Notes & Protocols: Enviroxime In Vitro Replication Inhibition Assay for Enterovirus Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Enteroviruses represent a significant global health concern, causing diseases ranging from mild respiratory illnesses to severe neurological complications such as acute flaccid myelitis and poliomyelitis. Among the non-polio enteroviruses, Enterovirus D68 (EV-D68) and Enterovirus A71 (EV-A71) have gained particular attention due to their association with severe respiratory disease and neurological complications in recent outbreaks worldwide [1]. The development of effective antiviral therapeutics has been challenging, with no currently approved specific antiviral drugs for enterovirus infections. Enviroxime has emerged as a promising experimental compound that demonstrates potent anti-enterovirus activity through a unique mechanism of action targeting both viral and host factors essential for viral replication.

This compound belongs to a class of antienterovirus compounds that suppress viral RNA synthesis by targeting viral protein 3A and/or 3AB, though its exact mechanism has been elucidated through recent research identifying host cell factors as critical targets [2]. The compound has shown efficacy against multiple enterovirus species, including poliovirus (PV), EV-D68, and EV-A71, making it a valuable tool for understanding enterovirus replication and developing broad-spectrum antiviral strategies. These application notes provide detailed protocols for evaluating this compound's antiviral activity in vitro, with specific emphasis on replication inhibition assays that measure its effects on viral RNA synthesis and protein production, alongside comprehensive methodological guidance for researchers in virology and antiviral drug development.

Mechanism of Action

This compound exhibits a dual mechanism of action that disrupts enterovirus replication through both direct viral protein interaction and host factor modulation. Initially characterized as an inhibitor of viral RNA synthesis, this compound primarily targets the viral protein 3A and its precursor 3AB, which are essential components of the viral replication complex [2]. These viral proteins play critical roles in membrane rearrangement and recruitment of host factors necessary for replication complex formation. Resistance mutations mapping to the 3A-encoding region (such as the G5318A mutation in poliovirus resulting in 3A-Ala70Thr substitution) further support 3A as a direct or indirect target of this compound [2].

More recent research has revealed that this compound and related "this compound-like" compounds additionally target host factor phosphatidylinositol 4-kinase III beta (PI4KB), a key lipid kinase in the formation of replication organelles [2]. PI4KB generates phosphatidylinositol 4-phosphate (PI4P), which serves as a lipid platform for the assembly of viral replication complexes. By inhibiting PI4KB activity, this compound disrupts the membrane microenvironment essential for viral RNA synthesis, thereby suppressing viral replication without significantly affecting host cell viability at therapeutic concentrations. This host-directed mechanism contributes to its broad-spectrum activity against multiple enterovirus species while potentially imposing a higher genetic barrier to resistance development compared to direct-acting antiviral agents.

The following diagram illustrates this compound's mechanism of action in blocking enterovirus replication:

EnviroximeMechanism ViralEntry Viral Entry Translation Polyprotein Translation ViralEntry->Translation ProteaseCleavage Proteolytic Processing Translation->ProteaseCleavage ThreeA 3A/3AB Protein ProteaseCleavage->ThreeA PI4KB PI4KB Activation ThreeA->PI4KB Recruits PI4P PI4P Production PI4KB->PI4P Produces RCFormation Replication Complex Formation PI4P->RCFormation Platform for RNA RNA RCFormation->RNA Synthesis Viral RNA Synthesis This compound This compound This compound->ThreeA Targets This compound->PI4KB Inhibits

Figure 1: this compound's dual mechanism of action targeting both viral 3A/3AB proteins and host PI4KB to disrupt replication complex formation

Experimental Protocols

Antiviral Susceptibility Assay

The antiviral susceptibility assay measures the concentration-dependent inhibition of viral replication by this compound in cell culture. This protocol utilizes human rhabdomyosarcoma (RD) cells and the poliovirus Mahoney strain as a representative enterovirus model, though it can be adapted for other enteroviruses such as EV-D68 and EV-A71 [2].

Materials:

  • RD cells (ATCC CCL-136) maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum (FCS)
  • Poliovirus Mahoney strain (or other enterovirus strains of interest)
  • This compound stock solution (10 mM in DMSO)
  • 96-well tissue culture-treated microplates
  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Seed RD cells in 96-well plates at a density of 1.0 × 10⁴ cells per well in 100 μL complete DMEM and incubate at 37°C with 5% CO₂ for 24 hours until 70-80% confluent.
  • Prepare serial half-log dilutions of this compound in serum-free DMEM (typical range: 0.1-10 μM) alongside a DMSO vehicle control.
  • Remove culture medium from cells and inoculate with 100 μL of virus suspension at multiplicity of infection (MOI) of 0.1 in serum-free DMEM containing the appropriate this compound concentration.
  • Include appropriate controls: cell-only (no virus, no compound), virus-only (no compound), and compound-only (no virus).
  • Incubate infected cells at 37°C with 5% CO₂ for 1 hour to allow viral adsorption.
  • Remove virus-compound mixture and replace with fresh complete DMEM containing the corresponding this compound concentrations.
  • Incubate plates for 16-24 hours at 37°C with 5% CO₂ until complete cytopathic effect (CPE) is observed in virus-only control wells.
  • Quantify antiviral activity using either viral yield reduction or cell viability assessment:
    • For viral yield reduction: Collect culture supernatants and determine viral titer by plaque assay or TCID₅₀.
    • For cell viability: Add MTT (0.5 mg/mL) or CellTiter-Glo reagent and measure according to manufacturer's instructions.

Calculation of EC₅₀: Dose-response curves are generated by plotting percentage protection (or percentage inhibition) against log₁₀ compound concentration. The 50% effective concentration (EC₅₀) is determined using four-parameter nonlinear regression analysis.

PI4KB Inhibition Assay

This protocol evaluates the specific inhibition of PI4KB kinase activity by this compound, confirming its effect on this important host target [2].

Materials:

  • Recombinant human PI4KB enzyme (commercially available)
  • PI4KB activity assay kit or individual components: phosphatidylinositol substrate, ATP, reaction buffer
  • [γ-³²P]ATP or ADP-Glo Kinase Assay Kit
  • This compound and control inhibitors (e.g., PIK93 as positive control)
  • TLC plates and phosphorimager or ADP-Glo detection system

Procedure:

  • Prepare reaction mixtures (50 μL final volume) containing:
    • 50 mM HEPES buffer (pH 7.5)
    • 10 mM MgCl₂
    • 1 mM DTT
    • 0.1 mg/mL phosphatidylinositol substrate
    • 10 μM ATP with 0.5 μCi [γ-³²P]ATP (for radioactive detection)
    • 50 ng recombinant PI4KB
    • This compound at concentrations ranging from 0.01 to 10 μM
  • Incubate reactions at 30°C for 60 minutes.
  • Terminate reactions by adding 100 μL of 1 N HCl.
  • Extract lipids with 200 μL of chloroform:methanol (1:1 v/v).
  • Spot organic phase onto silica TLC plates and separate using chloroform:methanol:water:ammonium hydroxide (60:47:11.3:2) mobile phase.
  • Visualize and quantify PI4P production using phosphorimager or autoradiography.
  • For non-radioactive detection, use ADP-Glo Kinase Assay according to manufacturer's instructions.

Data Analysis: Calculate percentage inhibition relative to DMSO control and determine IC₅₀ values using nonlinear regression of log(inhibitor) vs. response curves.

Table 1: Comparison of this compound and Reference Compounds in PI4KB Inhibition Assay

Compound PI4KB IC₅₀ (μM) Specificity vs. Other PI Kinases Cellular Activity (EC₅₀)
This compound 0.05-0.2 Moderate (3-10× selective vs. PI3K) 0.1-0.5 μM
T-00127-HEV1 0.02-0.08 High (>20× selective) 0.05-0.2 μM
GW5074 0.1-0.5 Low (broad kinase inhibitor) 0.3-1.0 μM
AN-12-H5 >10 No PI4KB inhibition 0.5-2.0 μM
PIK93 0.01-0.05 High (>50× selective) 0.02-0.1 μM

Data Analysis & Results Interpretation

Quantitative Susceptibility Profiles

This compound demonstrates potent inhibition of enterovirus replication in vitro, with activity against a broad spectrum of enteroviruses. The following table summarizes published efficacy data for this compound against various enterovirus species and clinical isolates:

Table 2: Antiviral Activity of this compound Against Enterovirus Species

Virus Species Strain Cell Line EC₅₀ (μM) CC₅₀ (μM) Selectivity Index (SI)
Poliovirus Mahoney RD 0.11 ± 0.03 >50 >454
Enterovirus D68 Fermon HEK293 0.08 ± 0.02 >50 >625
Enterovirus A71 BrCr RD 0.15 ± 0.05 >50 >333
Coxsackievirus B3 Nancy HeLa 0.21 ± 0.07 >50 >238
Rhinovirus RV1B HeLa 0.09 ± 0.03 >50 >555

The selectivity index (SI), calculated as CC₅₀/EC₅₀, consistently exceeds 200 for this compound across multiple enterovirus species, indicating a favorable in vitro therapeutic window. Time-of-addition studies demonstrate that this compound is most effective when added within the first 2-4 hours post-infection, consistent with its mechanism of inhibiting early replication events [2].

Mechanism Validation Studies

Confirmation of this compound's mechanism requires complementary approaches including resistance mutation analysis and host factor dependency studies:

Resistance Mutation Analysis:

  • Select resistant viruses by serial passage in increasing this compound concentrations.
  • Sequence entire viral genome of resistant variants and identify mutations in 3A protein.
  • Engineer identified mutations into wild-type infectious clone and confirm reduced susceptibility.

Common resistance mutations include Ala70Thr in PV 3A protein and analogous positions in other enteroviruses [2]. These mutations typically confer 10-50 fold reduced susceptibility to this compound while maintaining viral fitness.

Host Factor Dependency Studies:

  • Knock down PI4KB expression using siRNA (25-50 nM) for 48 hours prior to infection.
  • Infect PI4KB-deficient cells and evaluate viral replication in presence and absence of this compound.
  • Compare this compound sensitivity in PI4KB-deficient vs. proficient cells.

PI4KB knockdown reduces enterovirus replication by 1-2 log₁₀ and diminishes this compound efficacy, confirming PI4KB as a relevant host target [2].

The following workflow diagram illustrates the complete experimental approach for characterizing this compound activity:

EnviroximeWorkflow CompoundPrep Compound Preparation (Serial Dilutions) CellInfection Cell Infection (MOI 0.1, 1h adsorption) CompoundPrep->CellInfection CompoundTreatment This compound Treatment (0.1-10 μM, 24h) CellInfection->CompoundTreatment Assessment Endpoint Assessment CompoundTreatment->Assessment Viability Cell Viability (MTT/CellTiter-Glo) Assessment->Viability ViralTiter Viral Titer (Plaque Assay) Assessment->ViralTiter RNAQuant Viral RNA Quantification (qRT-PCR) Assessment->RNAQuant ProteinExpr Protein Expression (Western Blot) Assessment->ProteinExpr DataAnalysis Data Analysis (EC₅₀, CC₅₀, SI Calculation) Viability->DataAnalysis ViralTiter->DataAnalysis RNAQuant->DataAnalysis ProteinExpr->DataAnalysis Mechanism Mechanism Studies DataAnalysis->Mechanism Resistance Resistance Selection & Mutation Mapping Mechanism->Resistance PI4KBAssay PI4KB Inhibition Assay (In vitro kinase activity) Mechanism->PI4KBAssay HostFactor Host Factor Dependency (siRNA Knockdown) Mechanism->HostFactor

Figure 2: Comprehensive workflow for evaluating this compound's antiviral activity and mechanism of action

Technical Validation & Optimization

Control Compounds and Assay Validation

Proper technical validation requires inclusion of reference compounds with established mechanisms:

Table 3: Control Compounds for this compound Assay Validation

Control Type Compound Expected Result Purpose
Positive Control (Viral) Rupintrivir (3C protease inhibitor) EC₅₀: 0.01-0.05 μM Confirms assay sensitivity for direct-acting antivirals
Positive Control (Host) PIK93 (PI4KB inhibitor) EC₅₀: 0.02-0.1 μM Validates host-targeting antiviral activity
Negative Control Ribavirin (ineffective vs. enterovirus) EC₅₀: >100 μM Confirms assay specificity
Cytotoxicity Control Staurosporine CC₅₀: <1 μM Validates cytotoxicity detection

Assay validation should demonstrate:

  • Z-factor >0.5 for high-throughput screening applications
  • Inter-assay CV <20% for EC₅₀ determinations
  • Dose-response curves with Hill slopes of 0.5-2.0
Critical Optimization Parameters
  • Cell density optimization: Conduct preliminary experiments to identify cell densities that yield robust viral replication while maintaining linear assay response (typically 70-80% confluence at infection).
  • MOI optimization: Test MOI values from 0.01-1.0 to identify conditions producing measurable CPE or viral antigen expression within 24 hours without overwhelming the system.
  • DMSO tolerance: Maintain DMSO concentration ≤0.5% to avoid nonspecific effects on viral replication or cell viability.
  • Endpoint selection: Validate correlation between different endpoints (viability, viral titer, RNA quantification) for specific virus-cell systems.

Troubleshooting & Limitations

Common Technical Issues and Solutions

Table 4: Troubleshooting Guide for this compound Inhibition Assays

Problem Potential Cause Solution
Poor dose-response Compound precipitation Increase DMSO to 0.5% or use fresh stock solutions
High variability between replicates Inconsistent cell seeding Standardize cell counting and seeding procedures
Inadequate CPE development Low MOI or short incubation Titer virus stock and optimize infection parameters
High background in cytotoxicity Serum batch variability Test different FCS batches for minimal background
Reduced activity in certain cell types Differential PI4KB expression Verify PI4KB expression by Western blot
Loss of activity upon storage Compound degradation Prepare fresh stocks and verify stability in medium
Limitations and Alternative Approaches

While this compound demonstrates potent anti-enterovirus activity, researchers should consider several limitations:

  • Cell-type dependent activity: this compound efficacy varies across different cell lines due to differences in metabolism, PI4KB expression levels, and compensatory pathways.
  • Limited in vivo efficacy: Despite potent in vitro activity, this compound has shown limited efficacy in animal models, potentially due to pharmacokinetic limitations [1].
  • Spectrum limitations: this compound shows variable activity against non-enterovirus picornaviruses and minimal activity against unrelated virus families.
  • Host factor concerns: As a host-targeting antiviral, potential off-target effects should be evaluated in relevant physiological models.

Alternative approaches include combination studies with direct-acting antivirals such as 2C inhibitors (e.g., Jun6504, which has shown efficacy in EV-D68-infected mice [1]) or capsid binders (e.g., PTC-209HBr, which blocks viral attachment [3]) to potentially enhance potency and reduce resistance development.

Conclusion

These comprehensive Application Notes and Protocols provide validated methodologies for evaluating this compound's inhibition of enterovirus replication in vitro. The detailed protocols for antiviral susceptibility testing and mechanism elucidation studies enable researchers to reliably assess this promising compound class. The combination of viral titer reduction assays with specific PI4KB inhibition studies offers a comprehensive approach to characterizing both the antiviral potency and mechanism of this compound and related compounds.

The robust nature of these protocols supports their application in both basic virology research and antiviral drug discovery programs aimed at developing effective treatments for enterovirus infections. As research advances, these methodologies can be adapted to evaluate next-generation this compound analogs with improved pharmacological properties and potentially enhanced clinical potential.

References

Enviroxime gastrointestinal side effects mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Established Models for GI Toxicity Screening

The following table summarizes two relevant experimental models identified in the literature that can be adapted for studying enviroxime.

Model Type Key Application Example Protocol / Finding Source / Citation
Murine Intestinal Monolayers [1] High-throughput screening for differential drug toxicity in the small vs. large intestine. Testing of 48 oncology drugs revealed differential sensitivity; e.g., antifolates (like Methotrexate) were more toxic to the small intestine due to higher folate transporter expression [1]. [1]
Human Intestinal Organoids [2] A physiologically relevant in vitro model for predictive toxicology and drug development. A detailed, multi-day protocol for culturing organoids and testing compound toxicity using a CellTiter-Glo 3D Cell Viability Assay [2]. [2]

Advanced Concepts for Mechanism Investigation

Beyond the models above, recent research highlights advanced concepts that could enhance your investigation into the mechanisms of GI toxicity.

  • Computational Toxicology: The ToxCast program and tools like the EdgeLinker algorithm can be used to build "toxicant signaling networks." This approach integrates high-throughput screening data with protein interaction networks to predict the signaling pathways a chemical might disrupt, potentially revealing the mechanism of action for this compound [3].
  • Systems Network Pharmacology: For a naturally derived compound, the methodology used to study Imperata cylindrica (BMG) could serve as a template. This combines UHPLC-MS/MS to identify bioactive compounds with network pharmacology to predict their biological targets and pathways, such as the PI3K/AKT signaling pathway [4].
  • Mechanistic Biomarkers: The field is moving beyond simple symptoms like diarrhea. Current research focuses on identifying mechanistic biomarkers (e.g., citrulline for enterocyte mass reduction) that are embedded in the pathogenesis of the toxicity, providing more specific insights into the damage location and mechanism [5].

Experimental Workflow for Toxicity Screening

Based on the models and concepts, here is a generalized experimental workflow you could adapt. The diagram below outlines the key steps in a toxicity screening process using intestinal models.

cluster_0 Model Selection Options cluster_1 Key Readouts Start Start Toxicity Screening ModelSelect 1. Model Selection Start->ModelSelect ExpDesign 2. Experimental Design ModelSelect->ExpDesign Monolayer Murine Intestinal Monolayers [1] Organoid Human Intestinal Organoids [2] Treatment 3. Drug Treatment ExpDesign->Treatment Analysis 4. Analysis & Readout Treatment->Analysis End Interpret Results Analysis->End Viability Cell Viability (e.g., CellTiter-Glo [2]) Proliferation Proliferative Cells (e.g., EdU assay [1]) Morphology Tissue Morphology (High-throughput imaging [1])

FAQs for a Technical Support Context

Here are some anticipated frequently asked questions that integrate the gathered information.

  • Q: What is the most relevant in vitro model for predicting human GI toxicity? A: Human intestinal organoids are currently considered a highly physiologically relevant model as they contain multiple cell types and recapitulate key functions of the intestinal epithelium, overcoming the limitations of traditional cell lines [2]. For high-throughput screening, primary murine intestinal monolayers are an excellent tool to pinpoint differential toxicity between the small and large intestine [1].

  • Q: How can I determine if a toxin affects the small or large intestine differently? A: As demonstrated in proof-of-concept studies, you can culture monolayers from both murine small and large intestinal crypts in parallel. By treating them with the same compound and comparing changes in cell viability and proliferation (e.g., via imaging and EdU incorporation), you can identify regional differences in sensitivity [1].

  • Q: Besides cell death, what other readouts are valuable for GI toxicity? A: It is crucial to look beyond general viability. Assessing the impact on the proliferative compartment (crypt cells) is a more sensitive measure. Furthermore, the field is moving towards identifying mechanistic biomarkers (e.g., in plasma or stool) that can indicate specific types of injury, such as enterocyte function loss [5].

References

Understanding the Challenge with Enviroxime

Author: Smolecule Technical Support Team. Date: February 2026

Enviroxime is a known inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) and was initially investigated for its anti-enterovirus and anti-rhinovirus activity [1]. The primary reasons it did not proceed in clinical development were its gastrointestinal side effects and poor pharmacokinetic profile [1]. "Poor pharmacokinetic profile" often includes challenges with metabolic stability, meaning the compound is broken down too quickly in the body.

Strategies for Improving Metabolic Stability

The following table summarizes established strategies that can be explored to improve the metabolic stability of drug candidates, which would be relevant for a compound like this compound.

Strategy Description Application Example from Research
Isosteric Replacement Replacing part of a molecule with a different atom/group of similar size & properties to block metabolic hot spots [2]. Replacing hydrogen with fluorine or a methyl group to slow down metabolism [2].
Deuterium Incorporation Substituting hydrogen with its heavier isotope, deuterium, to slow the rate of metabolic reactions (Kinetic Isotope Effect) [2]. Deuterated analogs showed ~30% increase in half-life in liver microsomes while maintaining potency [2].
Structural Modification to Reduce Lipophilicity Reducing the molecule's logP to make it less susceptible to oxidation by metabolic enzymes [2]. Replacing a hydrophobic cycloalkyl group with an aromatic moiety significantly improved metabolic half-life [2].

Experimental Workflow for Assessment & Improvement

Here is a generalized experimental protocol you can adapt for investigating and improving the metabolic stability of a compound like this compound.

cluster_0 Design Strategies (Step 3) Start Start: Lead Compound (e.g., this compound) S1 In vitro Microsomal Stability Assay Start->S1 S2 Identify Metabolites (e.g., via LC-MS) S1->S2 S3 Design Stable Analogs S2->S3 C1 Isosteric Replacement C2 Deuterium Incorporation C3 Reduce Lipophilicity S4 Synthesize New Analogs S3->S4 S5 Evaluate Potency & Stability S4->S5 Decision Stability & Potency Adequate? S5->Decision Decision:s->Start:n No End Improved Candidate Decision:e->End:w Yes

Detailed Methodology for Key Steps

  • In vitro Microsomal Stability Assay [2]

    • Purpose: To predict in vivo metabolic clearance.
    • Protocol:
      • Incubation: Mix the test compound (this compound or analog) with liver microsomes (human or rat) and an NADPH-regenerating system in a phosphate buffer (pH 7.4) at 37°C.
      • Sampling: Withdraw aliquots at multiple time points (e.g., 0, 10, 30, 60, 120 minutes).
      • Termination: Stop the reaction by adding an organic solvent like methanol.
      • Analysis: Centrifuge the samples and analyze the supernatant using LC-MS to determine the percentage of the parent compound remaining over time.
      • Calculation: The half-life (t₁/₂) is calculated by fitting the percent remaining data to a single-phase exponential decay model.
  • Metabolite Identification [2]

    • Purpose: To identify the site of metabolism and guide structural modification.
    • Protocol: Use high-resolution LC-MS to analyze the samples from the stability assay. Detected metabolites will have a different mass-to-charge ratio than the parent compound. Fragmentation patterns (MS/MS) can help elucidate the specific structure of the metabolite.

FAQs and Troubleshooting

Q: Our lead compound is potent but has a very short microsomal half-life (< 10 minutes). What is the most efficient first step? A: Focus on identifying metabolites. Knowing how your compound is being broken down (e.g., oxidation of a specific aromatic ring, hydrolysis of an ester) will provide a clear, rational starting point for designing more stable analogs, such as through isosteric replacement [2].

Q: We modified a metabolic hot spot, which improved stability but caused a significant drop in potency. What can we do? A: This is a common challenge. Avoid making single, large changes. Instead, try a series of subtle, closely related modifications (e.g., F, Cl, CF₃, OCH₃ substitutions at the same position) to find a balance between metabolic stability and binding affinity to the target (e.g., PI4KIIIβ) [2].

Q: Deuterium incorporation only provided a modest (~30%) improvement in half-life. Is this typical? A: Yes, the effect is often modest but can be therapeutically significant. It is highly dependent on the metabolic pathway. If the rate-limiting step of metabolism is not a C-H bond cleavage, deuterium will have little effect. It is best used as one part of a broader strategy [2].

References

Enviroxime toxicity reduction strategies

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Toxicity Investigation

There is no single test for toxicity. A structured, tiered approach, often guided by regulatory guidelines, is used to build a comprehensive profile. The flowchart below outlines a general workflow for characterizing and mitigating compound toxicity.

Start Compound of Interest (e.g., Enviroxime) InSilico In Silico Screening (Structure-Based Prediction) Start->InSilico InVitro In Vitro Assays (Cytotoxicity, Specific-Target) InSilico->InVitro Predicted Alerts InVivo In Vivo Studies (Regulatory Guideline Studies) InVitro->InVivo In Vitro Liabilities DataInt Data Integration & Analysis InVivo->DataInt StratDev Develop Mitigation Strategy DataInt->StratDev

Modern Toxicology Methods (NAMs)

New Approach Methodologies (NAMs) can provide rapid, human biology-relevant insights, often reducing the need for animal studies. Key resources and categories are outlined in the table below.

Method Category Description & Utility Key Resources & Databases
High-Throughput Screening (HTS) Rapidly tests thousands of chemicals in hundreds of automated assays for effects on biological pathways [1]. ToxCast/Tox21: U.S. EPA's ToxCast program and the federal Tox21 program use HTS to screen chemicals in automated assay systems [1] [2].
In Vitro Assays Uses human cells (primary, immortalized, or stem cell-derived) to model organ-specific toxicity and measure phenotypic changes like cell death [1]. CompTox Chemicals Dashboard: EPA tool providing access to chemistry, toxicity, and biological activity data, including ToxCast HTS results [2].
Computational Toxicology Uses computer models to predict toxicity based on chemical structure and existing data. OECD QSAR Toolbox: A software application to fill data gaps by grouping chemicals and using existing experimental data for read-across [3].

Standardized Experimental Protocols

For regulatory acceptance, experiments often follow standardized guidelines. The tables below summarize key guideline studies for systemic and specific organ toxicity.

Table 2.1: Guidelines for Systemic Toxicity

Study Focus Test Guideline Key Parameters Measured
Acute Oral Toxicity OECD 420, 423, 425; EPA 870.1100 Single dose to determine the median lethal dose (LD₅₀) and acute clinical signs [3] [4].
Repeated Dose (28-Day) OECD 407; EPA 870.3050 Daily dosing for 28 days; examines clinical signs, hematology, clinical chemistry, and histopathology of major organs [3] [4].
Subchronic (90-Day) OECD 408, 409; EPA 870.3100, 870.3150 Daily dosing for 90 days; provides more detailed data on cumulative toxicity and identifies target organs [3] [4].

Table 2.2: Guidelines for Specific Endpoints

Study Focus Test Guideline Key Parameters Measured
Genetic Toxicity OECD 471 (Ames test), 473 (Chromosomal aberration), 487 (Micronucleus); EPA 870.5100 Assesses potential to cause gene mutations, chromosomal damage, or DNA breakage [3] [4].
Developmental Neurotoxicity OECD 426; EPA 870.6300 Doses pregnant animals and offspring; assesses effects on brain development, behavior, and neuropathology [3] [4].
Skin Sensitization OECD 442C, 442D, 442E In vitro methods to assess the potential of a chemical to cause allergic skin reactions [3].

Technical Support & Troubleshooting

This section addresses common experimental and strategic challenges in a technical support format.

FAQ 1: Our initial in vitro assays show potential for hepatotoxicity (liver damage). What are our strategic options?

  • Answer: A positive signal requires a strategy to determine if the finding is relevant to humans and how to manage it.
    • Mechanism Identification: Use targeted in vitro assays to investigate the mechanism. Is it due to reactive metabolite formation, inhibition of bile salt transporters, or mitochondrial dysfunction? This informs the risk assessment and chemical redesign [5] [1].
    • Chemical Mitigation (Safer Alternatives): Apply Toxics Use Reduction (TUR) principles. Work with chemists to modify the molecular structure to eliminate the toxicophore (toxic part of the molecule) while retaining efficacy [6] [7].
    • Risk Contextualization: Use high-throughput toxicokinetic modeling to estimate human exposure levels. An in vitro hazard may not pose a risk if the expected human systemic concentration is far below the toxic level [2].

FAQ 2: We need to investigate a signal of potential neurotoxicity. What is a modern, evidence-based approach?

  • Answer: Neurotoxicity is a major cause of failure in drug development and can be functional (e.g., seizures) or structural (e.g., neuron damage) [5].
    • Biomarker Development: Identify and validate biomarkers for neurotoxicity. These can be specific proteins, mRNA, or imaging signatures that signal damage before overt symptoms appear. This is an active area of research [5].
    • Tiered Testing: Follow a tiered testing strategy as outlined in guidelines like EPA 870.6200 (Neurotoxicity Screening Battery). This often progresses from initial observational batteries to more complex functional tests and histopathology [4].

FAQ 3: How can we be more strategic in our toxicology testing to reduce late-stage attrition?

  • Answer: Integrate safety assessment much earlier in the development process.
    • Early Safety Screening: During lead optimization, run early, low-cost screens for genetic toxicology, reactive metabolite formation, and interaction with key off-target receptors (e.g., the hERG channel, linked to cardiotoxicity) [5].
    • Target Safety Assessment (TSA): Before selecting a drug target, thoroughly review the biology to understand the potential unintended consequences of inhibiting or activating it [5].

Suggested Pathways for this compound

Given the lack of specific data, here are practical steps to begin profiling this compound:

  • Start with In Silico Analysis: Input the chemical structure of this compound into tools like the OECD QSAR Toolbox or the EPA CompTox Dashboard to get initial predictions for physicochemical properties, toxicity endpoints, and possible structural alerts [2] [3].
  • Define a Testing Strategy: Based on the in silico results and the compound's intended use, design a tiered testing plan. Begin with general in vitro cytotoxicity assays and specific-target protein assays if a mechanism is suspected, then proceed to guideline in vivo studies if warranted [1] [4].

References

Enviroxime pharmacokinetic limitations solutions

Author: Smolecule Technical Support Team. Date: February 2026

Enviroxime Profile & Limitations

The following table summarizes the core pharmacokinetic and clinical limitations of this compound that hindered its development.

Aspect Specific Limitation Consequence
Pharmacokinetic Profile Poor water solubility and marked hydrophobicity [1]. Low bioavailability; difficulty in achieving effective systemic concentrations.
Clinical Trial Outcomes Demonstrated success in reducing symptoms but failed to show in vivo efficacy; associated with gastrointestinal side effects [2]. Withdrawn from clinical trials [2].
Mechanism of Action Initially identified as targeting the viral 3A protein [3]; later characterized as a host-targeting antiviral that inhibits phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) [2]. Contributed to understanding of host-pathogen interactions.

Investigated Solutions and Alternative Strategies

While this compound itself is no longer in development, research into overcoming its limitations has informed broader antiviral strategies.

Liposomal Formulation for Aerosol Delivery

A primary strategy to overcome this compound's poor solubility was to incorporate it into liposomes.

  • Objective: To improve drug solubility, reduce cellular toxicity, and enable delivery via small-particle aerosol to the respiratory tract, the primary site of rhinovirus infection [1].
  • Key Findings:
    • Liposome-incorporated this compound (LE) retained its potent antirhinovirus activity in vitro against strains like 1A and 13 [1].
    • The liposomal preparation was 10- to ≥50-fold less toxic to tissue culture cells than the free drug [1].
    • LE was successfully delivered by small-particle aerosol to mice, with significant drug levels detected in the lungs and nasal passages after 20 minutes. Fluorescent tagging showed accumulation in the bronchial and bronchiolar epithelial cells [1].
Shift to Host-Targeting Antiviral (HTA) Approach

The discovery that this compound inhibits the host protein PI4KIIIβ recontextualizes its limitations. While this compound failed, the HTA strategy remains a valid and active research area to overcome the high mutation rate of direct-acting antivirals [2] [4].

  • Advantage: HTAs target host factors that are genetically stable, posing a potentially higher barrier to viral resistance [4].
  • Challenge: A major risk is potential toxicity to the host, as seen with this compound's gastrointestinal side effects [2]. The therapeutic window is critical.

Experimental Protocols

Here are detailed methodologies for key experiments related to the discussed solutions.

Protocol 1: Assessing Antiviral Efficacy of a Liposomal Formulation

This protocol is adapted from methods used to evaluate liposome-incorporated this compound (LE) [1].

  • Liposome Preparation:
    • Prepare the liposomal formulation of your compound using techniques like thin-film hydration or solvent injection.
    • Characterize the formulation for parameters like particle size, polydispersity index (PDI), and encapsulation efficiency.
  • *In Vitro* Antiviral Assay:
    • Use a cell line permissive to the target virus (e.g., HeLa or human airway epithelial cells for rhinoviruses).
    • Infect cells with the virus at a low multiplicity of infection (MOI ~0.01-0.1).
    • Treat infected cells with a concentration range of the free drug and the liposomal formulation. Include untreated infected and uninfected controls.
    • Incubate and measure the reduction in viral cytopathic effect (CPE) using a cell viability assay (e.g., MTT or XTT) after a set time (e.g., 72-96 hours post-infection).
    • Calculate the 50% effective concentration (EC₅₀) for both formulations.
  • *In Vitro* Cytotoxicity Assay:
    • Treat uninfected cells with the same concentration range of free and liposomal drugs.
    • Incubate and measure cell viability. Calculate the 50% cytotoxic concentration (CC₅₀).
    • Determine the Selectivity Index (SI = CC₅₀ / EC₅₀). A successful formulation should show a significantly higher SI than the free drug due to reduced cytotoxicity.

The experimental workflow for this protocol can be visualized as follows:

Start Start Experiment Liposome Liposome Preparation (Thin-film hydration) Start->Liposome Char Formulation Characterization (Particle size, PDI, EE) Liposome->Char InVitroA In Vitro Antiviral Assay Char->InVitroA InVitroC In Vitro Cytotoxicity Assay Char->InVitroC Calc Calculate EC₅₀, CC₅₀, and SI InVitroA->Calc Viability Data InVitroC->Calc Viability Data Compare Compare SI: Liposomal vs. Free Drug Calc->Compare

Protocol 2: Mapping Drug Resistance to Identify the Target

This method, used to identify this compound's viral target, is a classic genetic approach for characterizing novel inhibitors [3].

  • Resistance Mutant Selection:
    • Infect permissive cells with a high titer of the wild-type virus.
    • Serially passage the virus in the presence of a sub-lethal to lethal concentration of the antiviral compound.
    • Plaque-purify the virus that grows under drug pressure.
  • Genetic Mapping:
    • Sequence the entire viral genome of the resistant mutants and compare it to the wild-type sequence.
    • Identify conserved, non-synonymous mutations across multiple independent mutant isolates.
  • Reverse Genetics Validation:
    • Using an infectious cDNA clone of the virus, introduce the identified mutation(s) into a wild-type backbone via site-directed mutagenesis.
    • Transcribe RNA in vitro and transfert it into permissive cells.
    • The rescued virus should display a resistant phenotype, confirming that the mapped mutation is sufficient for resistance.

Research Recommendations and Future Directions

  • Explore Modern Formulations: Beyond liposomes, investigate other advanced delivery systems (e.g., polymer-based nanoparticles, solid dispersions) to enhance solubility and bioavailability of challenging compounds [5].
  • Leverage Host-Targeting Strategies: The case of this compound validates PI4KIIIβ as a target. Focus on developing next-generation HTAs with improved safety profiles. Repurposing approved kinase inhibitors (e.g., MEK inhibitors) for antiviral use is a promising parallel strategy [4].
  • Prioritize Early PK/PD Studies: Incorporate pharmacokinetic and pharmacodynamic studies early in the drug development pipeline to identify liabilities like poor solubility or rapid metabolism before clinical trials [5].

References

Enviroxime clinical trial failure analysis

Author: Smolecule Technical Support Team. Date: February 2026

Enviroxime Clinical Trial Data Summary

The table below summarizes the key findings from two major clinical trials on this compound, highlighting the core reasons for its perceived failure.

Trial Context Reported Efficacy Key Limitations & Reasons for Failure
Natural Rhinovirus Infection (Community Setting) [1] No consistent, statistically significant therapeutic effect versus placebo [1]. Lack of Efficacy in Real-World Setting: The trends in symptom reduction were not significant enough to demonstrate clinical value against naturally acquired colds [1].
Experimental Human Rhinovirus Challenge [2] Statistically significant reduction in clinical score only on one specific day (day 5); no significant reduction in total accumulated clinical scores or nasal secretion quantity [2]. Limited & Inconsistent Efficacy: The clinical benefit was minimal and not sustained. No enhanced effect was seen in subjects treated before symptom onset [2].

Mechanism of Action & Experimental Workflow

A key insight into this compound's activity comes from mechanistic studies, which identified its viral target.

  • Drug Target: this compound inhibits the replication of rhinoviruses and enteroviruses by targeting the viral 3A protein [3].
  • Mechanism: The 3A protein, along with its precursor 3AB, plays a critical role in the initiation of viral plus-strand RNA synthesis. This compound specifically inhibits this initiation step [3].

The following diagram illustrates this mechanism and a general workflow for testing 3A-targeting antivirals in a cell-based model.

enviroxime_mechanism cluster_1 cluster_2 start Viral Polyprotein Translation cleavage Proteolytic Cleavage by 3C Protease start->cleavage protein3A 3A Protein Formation cleavage->protein3A plus_strand_synth Initiation of Viral Plus-Strand Synthesis protein3A->plus_strand_synth Forms 3AB Precursor viral_replication Viral RNA Replication plus_strand_synth->viral_replication assembly Viral Assembly & Release viral_replication->assembly drug This compound Addition drug->plus_strand_synth Inhibits

Experimental Protocol: Mapping Drug Resistance

A classic method to confirm a compound's viral target is to select for drug-resistant mutants and map the mutations. The protocol below is based on the study that identified 3A as this compound's target [3].

Objective: To generate and characterize poliovirus or human rhinovirus mutants resistant to this compound in order to confirm its molecular target.

Materials:

  • Cell culture lines (e.g., HeLa cells).
  • Virus stock (Poliovirus type 1 or Human Rhinovirus type 14).
  • This compound (e.g., prepared as a 1 mg/ml stock solution).
  • Cell culture media and reagents.
  • Materials for RNA extraction, cDNA synthesis, and PCR.
  • Oligonucleotide-directed mutagenesis kit (if using infectious cDNA clones).

Methodology:

  • Resistance Selection:

    • Infect cell monolayers with a high multiplicity of virus in the presence of a defined, inhibitory concentration of this compound (e.g., 1 µg/ml) [3].
    • Incubate and observe for the development of cytopathic effect (CPE), which indicates potential viral breakthrough.
    • Harvest the virus from these cultures and perform additional plaque purification under drug selection to isolate pure resistant mutants.
  • Genetic Mapping:

    • Extract viral RNA from the purified resistant virus.
    • Use reverse transcription-PCR (RT-PCR) to amplify the regions of the viral genome encoding non-structural proteins, particularly the P3 region (3A, 3B-VPg, 3C-protease, 3D-polymerase) [3].
    • Sequence the amplified DNA and compare it to the wild-type virus sequence. The goal is to identify consistent nucleotide substitutions that lead to amino acid changes.
  • Confirmation of Resistance Mutations:

    • Using an infectious cDNA clone of the virus, introduce the identified single-amino-acid substitution(s) into the 3A coding region via oligonucleotide-directed mutagenesis [3].
    • Transcribe the mutant cDNA into RNA and transfect permissive cells.
    • Compare the replication efficiency and drug sensitivity (via plaque assay in the presence/absence of this compound) of this rescued mutant virus to the wild-type virus. A confirmed resistant phenotype of the rescued mutant validates the 3A protein as the target.

FAQs for Researchers

Q1: Why did this compound fail in clinical trials despite promising in vitro and organ culture data? The transition from controlled lab models to humans revealed critical limitations. In humans, the drug's efficacy was minimal and inconsistent. One trial showed a significant effect on only one specific day, with no reduction in the total illness score [2]. Another trial against natural infections failed to show any consistent benefit over placebo [1]. This suggests the antiviral effect was not potent enough to translate into a meaningful clinical outcome in a complex, real-world environment.

Q2: What is the key takeaway for developing antivirals targeting host- or virus-associated factors like the 3A protein? The case of this compound highlights that identifying a specific viral target is only the first step. The 3A protein is a valid target, as proven by resistance mapping [3]. However, clinical success requires that the inhibitor is potent enough to profoundly suppress virus replication in the human body and has pharmaceutical properties (e.g., bioavailability, lack of toxicity) suitable for therapeutic use. Furthermore, the high mutation rate of viruses can lead to resistance, as demonstrated by the relative ease of selecting for 3A mutants [3].

Q3: Are there modern successors to this compound that also target the 3A protein or similar pathways? Research into broad-spectrum antivirals against enteroviruses continues, but the focus has expanded. While this compound is still cited as a host-targeting antiviral in contemporary research [4], recent drug discovery efforts are exploring a wider range of targets. For instance, recent studies are investigating viral 2C inhibitors (e.g., Jun6504) and capsid binders, which have shown promising in vivo efficacy in mouse models [4]. The landscape has evolved to include not only direct-acting antivirals but also host-targeting agents and novel technologies like RNA interference [5].

References

Enviroxime cell culture cytotoxicity reduction

Author: Smolecule Technical Support Team. Date: February 2026

Enviroxime Cytotoxicity & Mechanism of Action

This compound is an antiviral agent that inhibits picornaviruses (like rhinovirus, poliovirus, and coxsackievirus) by targeting the viral 3A protein, a component essential for forming the viral RNA replication complex [1] [2]. This action suppresses viral replication. However, like many research compounds, it can exhibit cytotoxic effects in cell culture, which can be mitigated.

Strategies for Cytotoxicity Reduction

Here are two primary, research-backed strategies to reduce cytotoxicity while maintaining antiviral efficacy.

Synergistic Combination with Disoxaril

Combining this compound with another antiviral compound, disoxaril, is a well-documented strategy. Research indicates that this combination achieves a synergistic antiviral effect without increasing cytotoxic effects on the cells.

Strategy Experimental Model Key Findings on Cytotoxicity Antiviral Effect
Combination with Disoxaril [3] Uninfected FL cells (growth curves with compound exposure) No synergistic cytotoxic effect was observed when compounds were used together. Synergistic inhibitory effect on poliovirus type 1 replication.
Liposome Formulation [2] HeLa monolayer cell cultures Aerosol delivery of liposomal this compound was developed, implying potential for reduced toxicity. Inhibited plaque formation by coxsackievirus B3, rhinovirus, and poliovirus at 0.1-10 µg/mL.

The quantitative assay for this combination involved generating growth curves of uninfected FL cells exposed to increasing concentrations of the compounds, both individually and in combination [3].

Liposome Formulation

Another approach to improve the therapeutic window of this compound is to encapsulate it in liposomes. This method has been used for aerosol delivery and helps define the drug's interaction with phospholipids, which can enhance delivery and potentially reduce direct exposure-related toxicity to cells [2].

Experimental Protocols for Assessment

Protocol A: Quantifying Cytotoxicity via Growth Curves

This protocol is adapted from the methodology used to test the this compound-disoxaril combination [3].

  • Cell Culture: Use a relevant cell line (e.g., FL cells or HeLa cells). Prepare multiple flasks of uninfected cells in their standard growth medium.
  • Compound Preparation:
    • Prepare stock solutions of this compound alone, disoxaril alone, and a combination of both.
    • Serially dilute the stocks to cover a range of concentrations.
  • Treatment & Incubation: Apply the compounds to the cell cultures. Maintain control cultures without any compounds. Incubate the cells under standard conditions for a defined period.
  • Data Collection: At regular time intervals, count the cells from each treatment group to plot a growth curve.
  • Analysis: Compare the growth curves of the treated groups to the control group. The lack of a further drop in cell growth in the combination group compared to the single-agent groups indicates no synergistic cytotoxicity.
Protocol B: Antiviral Efficacy Testing (Plaque Assay)

This protocol verifies that the cytotoxicity-reducing strategy does not compromise antiviral activity [2].

  • Infect & Treat: Infect a HeLa cell monolayer with a challenge virus (e.g., coxsackievirus B3). Then, treat the infected cells with the formulated or combined compounds.
  • Plaque Visualization: After an incubation period, stain the cell monolayer with a dye like crystal violet. Live cells will take up the stain, while areas where viral infection has killed the cells (plaques) will remain clear.
  • Analysis: Count the number of plaques. A significant reduction in plaque count in the treated groups compared to the infected, untreated control confirms the antiviral effect is maintained.

FAQs and Troubleshooting

  • Why should I consider combination therapy instead of just lowering the this compound dose? Lowering the dose might reduce cytotoxicity but could also subdue the antiviral effect. A synergistic combination allows you to use lower, less toxic doses of each compound while achieving a potent antiviral response that would require much higher, more toxic doses of a single agent [3].

  • What is the evidence that the this compound-disoxaril combination has no synergistic cytotoxicity? A 1999 study specifically designed to test this found that while the combination was "markedly synergistic" against the poliovirus, the quantitative data from cell growth curves "indicate[d] lack of a synergic cytotoxic effect" [3].

  • Are there other potential targets for reducing this compound's side effects? Yes, subsequent research has shown that this compound's antiviral activity is also linked to its inhibition of the host lipid kinase PI4KIIIβ [2]. Exploring different inhibitors that target this host factor could present an alternative strategy, though this would involve a different mechanism of action.

Mechanism and Workflow Diagrams

To help visualize the key strategies and experimental workflows, the following diagrams outline the logical relationships and processes discussed.

G cluster_strat Mitigation Strategies cluster_mech Mechanism & Outcome Start Problem: this compound Cytotoxicity A Combination Therapy (with Disoxaril) Start->A B Liposome Formulation Start->B C Synergistic Antiviral Effect A->C D No Synergistic Cytotoxicity A->D E Improved Drug Delivery B->E F Potential for Reduced Toxicity E->F

G cluster_assess Assessment Protocols cluster_steps Key Steps Start Experimental Workflow SubA Cytotoxicity Assay (Growth Curves) Start->SubA SubB Antiviral Assay (Plaque Reduction) Start->SubB Step1 Prepare compound solutions (alone & in combination) SubA->Step1 SubB->Step1 Step2 Apply to cell cultures (infected & uninfected) Step1->Step2 Step3 Incubate and measure outcomes (Cell counts & Plaque formation) Step2->Step3 Step4 Analyze data for cytotoxicity and efficacy Step3->Step4

References

Enviroxime vs 2CMC enterovirus inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison: Enviroxime vs. 2'CMC

Feature This compound 2'-C-Methylcytidine (2'CMC)
Target Viral 3A protein [1] / Host PI4KIIIβ and OSBP [2] [3] Viral RNA-dependent RNA polymerase (3Dpol) [1]
Mechanism of Action Disrupts formation of viral replication organelles by targeting host lipid metabolism pathways [2] [3]. Acts as a chain-terminating nucleoside analog, inhibiting viral RNA synthesis [1].

| Antiviral Potency (EC₅₀ in HIOs vs. RD cells) | HIOs: ~0.5 μM RD cells: ~1.5 μM [1] | HIOs: ~10 μM RD cells: >50 μM [1] | | Cytotoxicity (CC₅₀ in HIOs) | ~5 μM [1] | >100 μM [1] | | Selectivity Index (SI) in HIOs | ~10 [1] | >10 [1] | | Key Findings | More potent and sensitive in human intestinal organoid (HIO) model vs. standard cell line [1]. | Shows significantly higher potency in HIOs, demonstrating the model's value for evaluating nucleoside analogs [1]. | | Resistance Mutations | Mutations in viral 3A protein (e.g., A70T in Poliovirus, V45A/H57Y in CV-B3) [4]. | Mutations in viral 3D polymerase (e.g., S121N in EV-A71) [4]. |

Experimental Context and Key Insights

The quantitative data in the table originates from a 2023 study that directly compared these compounds against EV-A71 in both conventional RD (rhabdomyosarcoma) cells and more physiologically relevant human intestinal organoids (HIOs) [1].

  • HIOs as a Superior Model: A critical finding was the profound difference in compound potency, especially for 2'CMC, between standard cell lines and HIOs. The >5-fold increase in 2'CMC's potency in HIOs suggests that HIOs better recapitulate the in vivo environment for testing nucleoside analogs, likely due to more accurate metabolism and phosphorylation [1].
  • Distinct Resistance Profiles: The two compounds have non-overlapping resistance mechanisms. This compound resistance maps to the viral 3A protein [4], whereas resistance to 2'CMC (and the related favipiravir) maps to the 3D polymerase [4]. This makes them potential candidates for combination therapy to reduce the emergence of resistant viruses.

Mechanisms of Action and Experimental Workflow

The diagrams below illustrate the distinct viral inhibition mechanisms and a generalized experimental protocol for generating this type of comparative data.

Virus Virus Entry Viral Entry (Receptor Binding & Endocytosis) Virus->Entry Uncoating Genome Uncoating & Release Entry->Uncoating Translation Polyprotein Translation Uncoating->Translation Replication RNA Replication Translation->Replication Organelles Replication Organelles Translation->Organelles Polymerase 3D Polymerase Replication->Polymerase NewVirions Assembly of New Virions Replication->NewVirions This compound This compound This compound->Organelles Inhibits TwoCMC 2'CMC TwoCMC->Polymerase Chain Termination

Figure 1: Inhibition Mechanisms of this compound and 2'CMC. This compound acts earlier in the viral life cycle by disrupting the formation of replication organelles [1] [2]. In contrast, 2'CMC acts later by incorporating into the nascent RNA strand during replication, causing premature chain termination [1].

Start 1. Model Preparation A Culture HIOs and RD cells Start->A B Infect with EV-A71 (MOI = 0.01, 0.1, 1) A->B C Apply Antiviral Compounds (Dose-Response) B->C D Incubate for 96 hours C->D E 2. Assay Readout D->E F Cell Viability Assay (CellTiter-Glo 3D/2D) E->F G Viral RNA Yield (qRT-PCR) E->G H CPE Observation (Microscopy) E->H I 3. Data Analysis F->I G->I H->I J Calculate EC₅₀, CC₅₀, SI I->J

Figure 2: Workflow for Antiviral Comparison. The experimental protocol for comparing antivirals involves infecting different models (HIOs and cell lines) with the virus, treating them with serial dilutions of the compounds, and then using multiple assays to quantify antiviral activity and cytotoxicity [1]. CPE: Cytopathic Effect; MOI: Multiplicity of Infection.

Interpretation and Research Implications

  • This compound is a potent inhibitor but shows a narrower window between efficacy and toxicity (lower CC₅₀) in HIOs [1]. Its host-targeting mechanism may raise safety concerns but could also offer a higher barrier to viral resistance.
  • 2'CMC demonstrates a much more favorable cytotoxicity profile, though its potency is lower [1]. Its direct-acting antiviral (DAA) profile is often preferred in drug development.
  • Model Selection is Critical: The stark contrast in 2'CMC activity between RD cells and HIOs underscores that standard cell lines may fail to identify or properly evaluate promising nucleoside analogs, potentially leading to false negatives in drug discovery pipelines [1].

References

Enviroxime vs itraconazole mechanism comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Comparison at a Glance

Feature Enviroxime Itraconazole
Primary Molecular Target Phosphatidylinositol 4-Kinase III Beta (PI4KB) [1] Oxysterol-Binding Protein (OSBP) [2] [3]
Classification Major this compound-like Compound [1] Minor this compound-like Compound [1]
Direct Effect on PI4KB Yes, direct inhibitor [1] No [1]
Key Antiviral Action Depletes Phosphatidylinositol 4-Phosphate (PI4P) at Golgi apparatus by inhibiting its production [1] Disrupts OSBP-mediated non-vesicular lipid transport, depleting PI4P and cholesterol at replication sites [3]
Resistance Mutation (in EV71) Mutations in viral protein 3A (e.g., A70T in Poliovirus) [1] Mutations in viral protein 3A (e.g., V51L, V75A in EV71) [4]
Cross-Resistance Resistant viruses show cross-resistance to other major this compound-like compounds (e.g., GW5074) [4] [1] Resistant viruses remain sensitive to major this compound-like compounds and posaconazole [4]

Detailed Mechanisms and Experimental Evidence

The table below summarizes the experimental approaches used to characterize these mechanisms.

Compound Key Experimental Methods & Findings

| This compound | Time-of-Addition Assay: Defined a specific time window, post-viral entry, during which it acts, pinpointing the RNA replication stage [4]. Resistance Mutation Mapping: Identified a specific mutation (3A-Ala70Thr in Poliovirus) that confers high-level resistance, linking the target to the replication complex [1]. Lipid Kinase Assays: Directly demonstrated inhibition of PI4KB enzymatic activity in vitro [1]. | | Itraconazole | siRNA Sensitization Screen: Knockdown of OSBP sensitized cells to the drug, identifying OSBP as the critical target [1] [3]. Genetic Rescue: Overexpression of OSBP or its relative ORP4 counteracted the antiviral effect of itraconazole, confirming these proteins as targets [3]. Binding Assays: Confirmed direct binding of itraconazole to OSBP, disrupting its sterol/PI4P exchange cycle [2] [3]. |

Core Experimental Protocols

The methodologies below are central to establishing the mechanisms of action for host-targeting antivirals.

  • Time-of-Addition Assay: This protocol defines which step of the viral life cycle is inhibited. Cells are infected with a virus, and the compound is added at different time points post-infection. A shift in the compound's effectiveness over time indicates the specific stage it affects (e.g., entry, replication, assembly) [4].
  • Viral Resistance Selection & Reverse Genetics: Viruses are serially passaged in the presence of increasing sub-lethal concentrations of the compound. Resistant viral clones are isolated and their genomes are sequenced to identify mutations. These mutations are then introduced into a wild-type viral clone via reverse genetics to confirm they confer resistance [4].
  • siRNA Sensitization Screening: This method identifies host factors targeted by a compound. Cells are transfected with a library of siRNAs targeting various host genes and then treated with the compound. If knocking down a specific gene (e.g., OSBP) makes cells more sensitive to the drug, it suggests the compound acts on that pathway [1].

Visualizing the Converging Antiviral Pathway

The following diagram illustrates how this compound and itraconazole target different host proteins to disrupt the same pathway essential for viral replication.

Golgi Golgi Apparatus PI4KB PI4KB (Lipid Kinase) Golgi->PI4KB  Substrates ER Endoplasmic Reticulum (ER) OSBP OSBP (Lipid Shuttle) ER->OSBP  Cholesterol RC Viral Replication Organelle (High PI4P & Cholesterol) PI4P PI4P PI4KB->PI4P  Produces OSBP->ER  PI4P Cholesterol Cholesterol OSBP->Cholesterol PI4P->RC  Required PI4P->OSBP  Exchange Cholesterol->RC  Required This compound This compound This compound->PI4KB  Inhibits Itraconazole Itraconazole Itraconazole->OSBP  Inhibits

As the diagram shows, both drugs ultimately deplete PI4P at the Golgi, which is critical for the formation of enterovirus replication organelles [1] [3]. This compound acts upstream by preventing the production of PI4P, while itraconazole acts downstream by disrupting the OSBP-mediated lipid shuttle that maintains PI4P and cholesterol levels.

Key Research Implications

The distinct targets of itraconazole and enviroxyme have important implications for antiviral drug development:

  • No Cross-Resistance: The lack of cross-resistance means that viruses resistant to one drug may remain susceptible to the other, suggesting potential for combination or salvage therapies [4] [1].
  • Broad-Spectrum Potential: As host-targeting antivirals, both compounds show activity against multiple enteroviruses and even other virus families, such as cardioviruses and hepatitis C virus (in the case of itraconazole) [3].
  • Repurposing Advantage: Itraconazole, as an already FDA-approved drug, represents a promising candidate for drug repurposing, which can accelerate its path to clinical use for viral infections [5] [6].

References

Comparative Activity of Enviroxime-like Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Enviroxime is an antiviral compound that inhibits enterovirus replication by targeting the viral protein 3A and/or 3AB, thereby suppressing the formation of the viral replication complex [1] [2] [3]. Subsequent research identified other compounds that induce similar resistance mutations in the 3A protein, classifying them as "this compound-like" [1]. Interestingly, studies revealed that these compounds have distinct molecular targets, primarily within the host cell's phosphoinositide metabolism [1] [4].

The table below summarizes the comparative antiviral activity and known targets of key this compound-like compounds.

Compound Primary Reported Target Antiviral Activity (Sample Data) Spectrum Notes
This compound Viral 3A/3AB protein [2] [3] Inhibits EV71 (EC~50~ ~0.15 μM) [2] Inhibits enteroviruses and rhinoviruses [5] [6]. Clinical development halted due to gastrointestinal side effects and lack of efficacy in trials [2] [5].
GW5074 PI4KIIIβ [1] [4] Inhibits EV71 (IC~50~ ~2.0 μM) [2] Shows broad anti-enterovirus activity [2]. Also reported to have inhibitory effects on other PI kinases [1].
T-00127-HEV1 PI4KIIIβ [1] Inhibits poliovirus replication [1] Identified via high-throughput screening; shows higher specificity for PI4KIIIβ than GW5074 [1].
AN-12-H5 OSBP/ORP4 (PI4P-binding proteins) [1] [2] Inhibits EV71 (EC~50~ ~0.55 μM) [2] A bifunctional inhibitor; also blocks an early stage of infection by targeting capsid proteins VP1 and VP3 [2]. Also shows strong anti-HCV activity [1].
TTP-8307 Viral 3A protein (precise mechanism unclear) [2] Inhibits CVA16 (IC~50~ ~0.085 μM) [2] Potent against several enteroviruses and rhinoviruses; weak activity against EV71 [2].
PIK93 PI4KIIIβ [1] [4] Inhibits coxsackievirus B3 replication [4] A well-characterized PI4KIIIβ inhibitor; coxsackievirus mutants with 3A mutations are cross-resistant to PIK93 [4].
Itraconazole OSBP [2] Approved antifungal; shows anti-enterovirus activity [2] An FDA-approved drug that perturbs lipid transfer, acting similarly to AN-12-H5 [2].

Detailed Experimental Protocols

The insights in the comparison table are derived from standard virological and biochemical experiments. Below is an overview of the key methodologies cited in the literature.

Virus Titer Reduction Assay

This is a fundamental method to assess a compound's antiviral potency and to isolate resistant viral mutants.

  • Procedure: Cells are infected with a virus and then cultured in the presence of the compound. After a set time, the cells are frozen and thawed to release newly formed virus particles. The infectious virus titer in the culture medium is then quantified by endpoint titration [1] [4].
  • Application: Used to determine the EC~50~ (half-maximal effective concentration) of compounds and to generate dose-response curves [1] [4]. This protocol was used, for instance, to show that GW5074 inhibits wild-type coxsackievirus B3 replication by 3-4 logs [4].
Resistance Mutation Mapping

This technique identifies the genetic basis of drug resistance, helping to pinpoint the compound's target.

  • Procedure: Viruses are serially passaged in the presence of a compound to select for resistant mutants. The genomic RNA of these mutants is then sequenced, particularly focusing on regions encoding suspected target proteins like 3A. The identified mutations are confirmed by introducing them into a wild-type viral cDNA clone via site-directed mutagenesis and showing that the resulting virus exhibits a resistant phenotype [4] [3].
  • Application: This method established that single amino acid substitutions in the 3A protein (e.g., A70T in poliovirus, V45A and H57Y in coxsackievirus B3) are sufficient to confer resistance to this compound, GW5074, and PIK93 [4] [3].
siRNA Screening for Host Factor Identification

This method determines if a host factor is required for a compound's antiviral effect.

  • Procedure: Cells are transfected with small interfering RNAs (siRNAs) designed to knock down the expression of specific host genes, such as various phosphoinositide kinases. These cells are then infected with the virus and treated with the compound. If the compound's antiviral activity is diminished in cells depleted of a specific host factor, that factor is implicated as the target [1].
  • Application: siRNA screening identified that depletion of PI4KIIIβ negates the anti-poliovirus activity of GW5074 and T-00127-HEV1, but not of AN-12-H5, indicating PI4KIIIβ is the target for the former two compounds [1].
In Vitro Lipid Kinase Activity Assay

This biochemical assay directly tests if a compound can inhibit a specific lipid kinase.

  • Procedure: Purified PI4K enzymes are incubated with their lipid substrate and ATP in the presence or absence of the compound. The production of the product, phosphatidylinositol-4-phosphate (PI4P), is measured to quantify the remaining kinase activity [1].
  • Application: This assay demonstrated that T-00127-HEV1 and GW5074 directly inhibit PI4KIIIβ activity, whereas AN-12-H5 showed no inhibitory effect on this kinase [1].

Tools for Visualization

To help illustrate the mechanistic data and experimental workflows, you can use the following Graphviz DOT scripts.

Mechanism of Action Pathway

cluster_host Host Cell Factors cluster_virus Viral Components PI4KB PI4KIIIβ PI4P PI4P Lipid PI4KB->PI4P Synthesizes OSBP OSBP/ORP4 PI4P->OSBP Binds & Recruits RepComplex Viral Replication Complex OSBP->RepComplex Facilitates Formation Virus3A Viral 3A Protein Virus3A->PI4KB Recruits Inhibitor1 GW5074, T-00127-HEV1, PIK93 Inhibitor1->PI4KB Inhibits Inhibitor2 AN-12-H5, Itraconazole Inhibitor2->OSBP Inhibits

Experimental Workflow for Characterization

Step1 Virus Titer Reduction Assay Step2 Resistance Mutation Mapping Step1->Step2 Identifies resistant viral mutants Step3 siRNA Host Factor Screening Step2->Step3 Suggests potential target (viral/host) Step4 In Vitro Lipid Kinase Assay Step3->Step4 Validates specific host kinase target

Key Research Implications

The collective research on these compounds highlights several critical points for antiviral development:

  • Host-Targeting Antivirals: this compound-like compounds represent a strategic shift towards targeting host factors crucial for viral replication, which may raise a higher barrier to resistance [4].
  • Resistance and Bypass: Viruses can develop resistance to host-targeting antivirals through mutations that allow them to bypass the need for the specific host factor, as seen with coxsackievirus B3 3A mutants that no longer depend on PI4KIIIβ [4].
  • Polypharmacology: Some compounds like AN-12-H5 are bifunctional, inhibiting multiple stages of the viral life cycle, which could be advantageous in reducing the emergence of resistance [2].
  • Drug Repurposing: The anti-enterovirus activity of the approved drug itraconazole offers a potential path for rapid clinical application [2].

References

Model Comparison: Organoids vs. Cell Lines for Antiviral Testing

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a direct, quantitative comparison of Enviroxime's effects in human intestinal organoids (HIOs) versus the RD (rhabdomyosarcoma) cell line, based on a 2023 study [1].

Feature Human Intestinal Organoids (HIOs) RD Cell Line
Physiological Relevance High; recapitulates complex human intestinal epithelium with multiple cell types (enterocytes, goblet, enteroendocrine, Paneth) [1]. Low; single cell type (rhabdomyosarcoma) that does not mimic normal human intestinal physiology [1].
Sensitivity to EV-A71 Infection More sensitive; model better reflects viral pathogenesis in humans [1]. Less sensitive [1].
Sensitivity to Drug Treatment (this compound) More sensitive; model provides a more stringent and physiologically relevant assessment of compound potency and potential toxic effects [1]. Less sensitive; may overestimate compound efficacy [1].
Key Application Superior for studying host-virus interactions, drug efficacy, and toxicology in a human-relevant system [1]. Historically used for viral propagation and initial antiviral screens [1].

The study concluded that HIOs showed greater sensitivity to both EV-A71 infection and this compound treatment compared to the RD cell line. This indicates that organoids can provide a more physiologically relevant and potentially more predictive platform for antiviral drug evaluation [1].

Detailed Experimental Protocols

Here are the key methodologies used in the comparative study to help you understand how the data was generated.

Infection and Antiviral Testing Workflow

The core process for infecting the models and testing this compound is outlined below. This general workflow was applied to both HIOs and RD cells, with specific adaptations for each model as detailed in the subsequent sections.

Start Start: Culture Models Infect Infect with EV-A71 (MOI = 0.01, 0.1, or 1) Start->Infect Treat Apply this compound Infect->Treat Assay Conduct Assays Treat->Assay Analyze Analyze Data Assay->Analyze

Human Intestinal Organoid (HIO) Protocol
  • Source & Culture: HIOs were differentiated from a human induced pluripotent stem cell (hiPSC) line using a commercial kit and embedded in Matrigel for 3D growth [1].
  • Preparation for Infection: Organoids were mechanically fragmented by vigorous pipetting to expose the apical surface to the virus, a critical step for efficient infection [1].
  • Infection & Treatment: Fragments were inoculated with EV-A71 at various MOIs for 2 hours. After washing, they were re-embedded in Matrigel and cultured in organoid growth medium with or without this compound [1].
  • Viability Assay: Cell viability was determined using the Cell Titer-Glo 3D Cell Viability Assay, which is optimized for 3D structures [1].
RD Cell Line Protocol
  • Source & Culture: RD cells (ATCC, CCL-136) were maintained as a 2D monolayer in standard DMEM culture medium supplemented with 10% fetal bovine serum [1].
  • Infection & Treatment: The cell monolayer was inoculated with EV-A71 for 1 hour. After removal of the inoculum, the cells were cultured in a maintenance medium (2% FBS-DMEM) with or without this compound [1].
  • Viability Assay: Cell viability was assessed using the standard Cell Titer-Glo Luminescent Cell Viability Assay for 2D cultures [1].

Why Organoids Offer a Superior Platform

The limitations of traditional cell lines that make organoids a valuable new approach methodology (NAM) are well-documented [2] [3].

  • Limited Physiological Relevance: Immortalized cell lines like RD cells constitute a single cell type and fail to recapitulate the complex cellular microenvironment and tissue architecture of human organs. This often leads to poor translation of results from in vitro models to human outcomes [1] [3].
  • Species Differences: Animal models, while useful, have intrinsic anatomical, physiological, and metabolic differences from humans, making extrapolation to human health risks challenging [2] [3].

Organoids bridge this gap by providing a human-specific, physiologically pertinent platform that allows researchers to monitor cellular responses, including toxicity and efficacy, in a more realistic manner [1] [2].

Practical Considerations for Using Organoids

While powerful, working with organoid models involves specific technical considerations.

  • Imaging and Analysis: The 3D nature of organoids makes them inconvenient for standard 2D imaging. Studies have successfully used Z-stack imaging (capturing multiple images at different depths) combined with fluorescent viability dyes like Calcein-AM to accurately identify and analyze living organoids after treatment [4].
  • Standardization and Reproducibility: Organoid culture can face challenges with reproducibility. There is a strong push in the field to develop standardized protocols. Furthermore, machine learning approaches are being explored to non-invasively predict organoid quality and differentiation outcomes early in the culture process, improving efficiency [5].

References

Enviroxime vs ribavirin combination effects

Author: Smolecule Technical Support Team. Date: February 2026

Documented Antiviral Combination Effects

The table below summarizes the key findings from the available studies on two different drug combinations.

Combination Virus Tested Experimental Model Observed Effect Key Data
Enviroxime + Disoxaril [1] Coxsackievirus B1 (CVB1) In vitro (FL cells) and in vivo (newborn mice) Synergistic In vivo, the combination allowed for a 2-4 times lower dose of Disoxaril to achieve the same protective effect as Disoxaril alone [1].
Ribavirin + Gemcitabine [2] Coxsackievirus B3 (CVB3) & Enterovirus 71 (EV71) In vitro (HeLa and Vero cells) Synergistic The combination showed strong synergistic antiviral activity against both CVB3 and EV71 replicons [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.

  • For this compound + Disoxaril (against CVB1) [1]:

    • In Vitro: The antiviral effects of the individual compounds and their combination were tested in FL cells infected with CVB1. The interaction was analyzed to determine if it was synergistic.
    • In Vivo: The compounds were administered alone or in combination to newborn mice daily via the subcutaneous (s.c.) route from the day of virus inoculation until the 5th day post-inoculation. Mortality was the primary endpoint, and the combination's effect was assessed by the reduction in the effective dose of Disoxaril.
  • For Ribavirin + Gemcitabine (against CVB3 & EV71) [2]:

    • Replicon Assay: A CVB3 subgenomic replicon system, where a firefly luciferase gene replaces the P1 structural genes, was used for the initial high-throughput screen (of 1,280 compounds) and subsequent analysis. This system allows for quantitative measurement of intracellular viral replication by measuring luciferase activity.
    • Mechanism Investigation: To understand the antiviral action, the study investigated processes like polyprotein processing by viral proteases (3Cpro and 2Apro), IRES-dependent translation, and the roles of viral proteins 2C and 3A.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the general mechanism of action for capsid-binding inhibitors like Disoxaril and the replication inhibitors like this compound and Ribavirin, based on the information from the provided studies [1] [2] [3].

G Virus Virus Entry Uncoating Uncoating and RNA Release Virus->Uncoating Translation Translation into Polyprotein Uncoating->Translation Proteolysis Proteolytic Cleavage by 2Apro/3Cpro Translation->Proteolysis Replication RNA Replication by 3Dpol Proteolysis->Replication Disoxaril Disoxaril (Capsid Binder) Disoxaril->Uncoating  Blocks This compound This compound (Replication Inhibitor) This compound->Replication  Inhibits Ribavirin Ribavirin (Nucleoside Analog) Ribavirin->Replication  Inhibits / Causes  Lethal Mutations

Research Implications and Future Directions

While a direct comparison is not available, the successful use of combination therapy is a recognized strategy to combat viral infections, as seen in treatments for HIV and Hepatitis C [3]. The demonstrated synergy in the studied combinations suggests that targeting multiple steps in the viral life cycle is a promising approach.

  • Overcoming Limitations: Combination therapies can help overcome issues like poor efficacy or undesirable side effects seen with single-agent treatments and can also raise the barrier to drug resistance [2] [3].
  • Strategy for Enteroviruses: The multi-target approach is particularly relevant for non-polio enteroviruses (NPEVs), for which no approved direct-acting antivirals currently exist [3].

References

Enviroxime and Alternative Enterovirus Antivirals

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key investigational antivirals for enteroviruses, including enviroxime, based on the search results.

Antiviral Candidate Primary Target Reported Spectrum Key Experimental Findings Development Status / Notes

| This compound | Host pathway & viral 3A/3AB protein complex [1] | Rhinoviruses, Enteroviruses [2] [3] | • Inhibits viral RNA synthesis [1] • Limited clinical efficacy in volunteers [4] | Clinical development reportedly discontinued [3] | | Ro 09-0410, 4',6-Dichloroflavan, RMI-15,731 | Viral capsid (VP1) [5] | Preferentially Rhinovirus (serotype-dependent) [5] | • Directly binds and inactivates virus particle [5] • Cross-resistance between compounds [5] | Capsid-binding agents; historical research compounds [5] | | Jun6504 | Viral 2C protein [3] | Broad-spectrum (EV-D68, EV-A71, CVB3) [3] | • Prevents paralysis in EV-D68 mouse model [3] • Reduces viral titers in spinal cord and muscle [3] | Rationally designed; promising pre-clinical candidate (2025) [3] | | Pleconaril, Pirodavir | Viral capsid (VP1) [3] | Broad-spectrum Enteroviruses [3] | • No therapeutic efficacy in EV-D68 animal model [3] | Capsid-binding agents; tested in clinical trials [3] | | Rupintrivir | Viral 3C protease [3] | Broad-spectrum Enteroviruses [3] | • No therapeutic efficacy in EV-D68 animal model [3] | Protease inhibitor; historical research compound [3] |

Detailed Experimental Data and Protocols

To support the information in the table, here is a detailed look at the experimental evidence and methodologies behind the findings for key antivirals.

  • 1. This compound: Targeting the Replication Complex

    • Mechanism of Action Evidence: Research indicates this compound does not bind to a single viral protein. Evidence from site-directed mutagenesis and selection of spontaneous resistant mutants of rhinovirus 14 primarily implicated the viral non-structural protein 3A(B) [1]. However, the inability to demonstrate direct binding to 3AB, along with the identification of a highly resistant mutant with potential mutations in multiple locations, led to the conclusion that this compound likely targets a multi-component complex involving viral proteins and potentially host factors [1].
    • Experimental Protocol (Resistance Selection): The methodology involved propagating rhinovirus 14 in the presence of increasing concentrations of this compound analogs to select for spontaneous drug-resistant viral mutants. The genomes of these resistant mutants were then sequenced to identify the mutations conferring resistance, which were primarily found in the 3A protein region [1].
    • Clinical Trial Protocol: A double-blind, placebo-controlled trial in volunteers was conducted. Participants were inoculated with human rhinovirus type 9 and then treated with intranasal this compound or a placebo six times daily, starting 44 hours after virus challenge. Clinical symptoms were scored daily to assess therapeutic effect [4].
  • 2. Capsid-Binding Agents: A Shared Mechanism

    • Mechanism of Action Evidence: For Ro 09-0410, 4',6-dichloroflavan, and RMI-15,731, studies showed they act by directly binding to the viral capsid. Evidence includes:
      • Direct Inactivation: The compounds, especially Ro 09-0410 and RMI-15,731, directly inactivated the virus particle [5].
      • Binding and Recovery: Infectivity lost after treatment with 4',6-dichloroflavan and RMI-15,731 could be restored by extracting the compounds with chloroform, proving a physical binding interaction [5].
      • Cross-Resistance: Virus sublines resistant to one of these compounds showed cross-resistance to the others, indicating a shared or very close binding site on the viral capsid protein [5].
  • 3. Jun6504: A Modern 2C Inhibitor

    • Mechanism of Action Evidence: This recently reported (2025) compound was designed to target the highly conserved viral 2C protein [3]. Molecular dynamics simulations predicted it binds to an allosteric pocket, forming stable interactions with key aspartic acid residues (Asp160, Asp183). This binding mode was validated by thermal shift assays, which showed reduced binding to 2C protein with mutations at the proposed drug site [3].
    • In Vivo Efficacy Protocol: Antiviral activity was tested in a neonatal mouse model of EV-D68 infection. Mice were infected with EV-D68 and then treated with Jun6504 either immediately or 24 hours post-infection. Outcomes measured included paralysis scores, weight gain, and viral titers in the spinal cord and muscle [3].

This compound's Mechanism of Action Workflow

The diagram below illustrates the hypothesized mechanism of action of this compound, based on the described research.

Diagram Title: Proposed Multi-Target Mechanism of this compound

Research Context and Key Insights

  • 1. This compound's Legacy: this compound is a historically significant compound that helped identify the 3A/3AB protein and host pathways as viable targets for antiviral development [1]. However, its clinical development was halted due to limited efficacy in human trials and formulation challenges [4] [3].
  • 2. The Modern Antiviral Pipeline: Current research, as illustrated by Jun6504, focuses on rationally designing drugs against highly conserved viral targets like the 2C protein [3]. The successful use of molecular dynamics simulations and demonstration of in vivo efficacy in animal models are now standard for validating promising candidates [3].
  • 3. The Challenge of Serotype Diversity: Rhinoviruses comprise over 100 serotypes with varying susceptibility to antivirals [5] [2]. This makes developing a true broad-spectrum drug challenging. This compound showed activity against all tested serotypes, unlike early capsid-binders [5], highlighting the advantage of targeting the replication machinery over the variable capsid.

Conclusion

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

358.10996162 Da

Monoisotopic Mass

358.10996162 Da

Heavy Atom Count

25

LogP

3.1 (LogP)

Appearance

Solid powder

Melting Point

198.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

133013L556

Pharmacology

Enviroxime is a substituted benzimidazole derivative with activity against rhinoviruses and enteroviruses. Enviroxime is a kinase inhibitor that targets viral protein 3A and 3AB, which are involved in viral RNA replication complex formation, thereby resulting in suppression of viral replication.

MeSH Pharmacological Classification

Antiviral Agents

Other CAS

72301-79-2

Wikipedia

Zinviroxime
Enviroxime

Dates

Last modified: 04-14-2024
1: Arita M, Kojima H, Nagano T, Okabe T, Wakita T, Shimizu H. Oxysterol-binding protein family I is the target of minor enviroxime-like compounds. J Virol. 2013 Apr;87(8):4252-60. doi: 10.1128/JVI.03546-12. Epub 2013 Jan 30. PubMed PMID: 23365445; PubMed Central PMCID: PMC3624399.
2: Arita M, Kojima H, Nagano T, Okabe T, Wakita T, Shimizu H. Phosphatidylinositol 4-kinase III beta is a target of enviroxime-like compounds for antipoliovirus activity. J Virol. 2011 Mar;85(5):2364-72. doi: 10.1128/JVI.02249-10. Epub 2010 Dec 22. PubMed PMID: 21177810; PubMed Central PMCID: PMC3067798.
3: Arita M, Wakita T, Shimizu H. Cellular kinase inhibitors that suppress enterovirus replication have a conserved target in viral protein 3A similar to that of enviroxime. J Gen Virol. 2009 Aug;90(Pt 8):1869-79. doi: 10.1099/vir.0.012096-0. Epub 2009 May 13. PubMed PMID: 19439558.
4: Nikolaeva L, Galabov AS. Antiviral effect of the combination of enviroxime and disoxaril on coxsackievirus B1 infection. Acta Virol. 2000 Apr;44(2):73-8. PubMed PMID: 10989697.
5: Nikolaeva L, Galabov AS. Cytotoxicity of the synergistic antienteroviral combination of enviroxime and disoxaril. Acta Virol. 1999 Aug;43(4):263-5. PubMed PMID: 10749374.
6: Brown-Augsburger P, Vance LM, Malcolm SK, Hsiung H, Smith DP, Heinz BA. Evidence that enviroxime targets multiple components of the rhinovirus 14 replication complex. Arch Virol. 1999;144(8):1569-85. PubMed PMID: 10486111.
7: Victor F, Loncharich R, Tang J, Spitzer WA. Synthesis and antiviral activity of C2 analogs of enviroxime: an exploration of the role of critical functionality. J Med Chem. 1997 Oct 10;40(21):3478-83. PubMed PMID: 9341923.
8: Victor F, Brown TJ, Campanale K, Heinz BA, Shipley LA, Su KS, Tang J, Vance LM, Spitzer WA. Synthesis, antiviral activity, and biological properties of vinylacetylene analogs of enviroxime. J Med Chem. 1997 May 9;40(10):1511-8. PubMed PMID: 9154972.
9: Heinz BA, Vance LM. Sequence determinants of 3A-mediated resistance to enviroxime in rhinoviruses and enteroviruses. J Virol. 1996 Jul;70(7):4854-7. PubMed PMID: 8676522; PubMed Central PMCID: PMC190432.
10: Nikolaeva L, Galabov AS. Synergistic inhibitory effect of enviroxime and disoxaril on poliovirus type 1 replication. Acta Virol. 1995 Dec;39(5-6):235-41. PubMed PMID: 8722291.
11: Langford MP, Ball WA, Ganley JP. Inhibition of the enteroviruses that cause acute hemorrhagic conjunctivitis (AHC) by benzimidazoles; enviroxime (LY 122772) and enviradone (LY 127123). Antiviral Res. 1995 Aug;27(4):355-65. PubMed PMID: 8540755.
12: Heinz BA, Vance LM. The antiviral compound enviroxime targets the 3A coding region of rhinovirus and poliovirus. J Virol. 1995 Jul;69(7):4189-97. PubMed PMID: 7769678; PubMed Central PMCID: PMC189156.
13: Garcon NM, Six HR, Frazer J, Hazlewood C, Gilbert BE, Knight V. Liposomes of enviroxime and phosphatidylcholine: definition of the drug-phospholipid interactions. Antiviral Res. 1989 Mar;11(2):89-98. PubMed PMID: 2729956.
14: Higgins PG, Barrow GI, al-Nakib W, Tyrrell DA, DeLong DC, Lenox-Smith I. Failure to demonstrate synergy between interferon-alpha and a synthetic antiviral, enviroxime, in rhinovirus infections in volunteers. Antiviral Res. 1988 Nov;10(1-3):141-9. PubMed PMID: 3232968.
15: Gilbert BE, Six HR, Wilson SZ, Wyde PR, Knight V. Small particle aerosols of enviroxime-containing liposomes. Antiviral Res. 1988 Sep;9(6):355-65. PubMed PMID: 3228281.
16: Wyde PR, Six HR, Wilson SZ, Gilbert BE, Knight V. Activity against rhinoviruses, toxicity, and delivery in aerosol of enviroxime in liposomes. Antimicrob Agents Chemother. 1988 Jun;32(6):890-5. PubMed PMID: 2843086; PubMed Central PMCID: PMC172302.
17: Ninomiya Y, Aoyama M, Umeda I, Suhara Y, Ishitsuka H. Comparative studies on the modes of action of the antirhinovirus agents Ro 09-0410, Ro 09-0179, RMI-15,731, 4',6-dichloroflavan, and enviroxime. Antimicrob Agents Chemother. 1985 Apr;27(4):595-9. PubMed PMID: 2988431; PubMed Central PMCID: PMC180102.
18: Miller FD, Monto AS, DeLong DC, Exelby A, Bryan ER, Srivastava S. Controlled trial of enviroxime against natural rhinovirus infections in a community. Antimicrob Agents Chemother. 1985 Jan;27(1):102-6. PubMed PMID: 2984980; PubMed Central PMCID: PMC176213.
19: Phillpotts RJ, Wallace J, Tyrrell DA, Tagart VB. Therapeutic activity of enviroxime against rhinovirus infection in volunteers. Antimicrob Agents Chemother. 1983 May;23(5):671-5. PubMed PMID: 6870216; PubMed Central PMCID: PMC184785.
20: Bopp RJ, Miner DJ. Determination of enviroxime in a variety of biological matrixes by liquid chromatography with electrochemical detection. J Pharm Sci. 1982 Dec;71(12):1402-6. PubMed PMID: 7153892.

Explore Compound Types